molecular formula C13H11ClN2O3 B13460235 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

カタログ番号: B13460235
分子量: 278.69 g/mol
InChIキー: XLVSDTWKAIXHJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C13H11ClN2O3 and its molecular weight is 278.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C13H11ClN2O3

分子量

278.69 g/mol

IUPAC名

3-(6-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H11ClN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)

InChIキー

XLVSDTWKAIXHJU-UHFFFAOYSA-N

正規SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)Cl

製品の起源

United States
Foundational & Exploratory

The Mechanistic Paradigm of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione in PROTAC Design: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have revolutionized event-driven pharmacology by hijacking the ubiquitin-proteasome system (UPS) to degrade previously "undruggable" proteins[1]. At the heart of this technology are E3 ligase-recruiting ligands. While canonical immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide are foundational, their inherent recruitment of off-target neo-substrates (e.g., IKZF1/3, SALL4) poses significant toxicity risks[2].

3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione emerges as a next-generation Cereblon (CRBN) ligand. By shifting the functionalization to the C5 position of the isoindolin-1-one ring and utilizing a chlorine atom, this molecule serves a dual purpose: it acts as a highly stable exit vector for modular linker attachment and structurally alters the ternary complex interface to abrogate unwanted zinc-finger protein degradation[3]. This whitepaper dissects its mechanism of action, structural rationale, and the self-validating experimental workflows required for its application in PROTAC development.

Structural Anatomy & Chemical Rationale

The architectural design of 3-(5-chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is highly deliberate, comprising three critical domains:

  • The Glutarimide Anchor: The piperidine-2,6-dione moiety is the non-negotiable pharmacophore that inserts into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of the CRBN protein[4]. It forms critical hydrogen bonds with the backbone carbonyl of His380, anchoring the molecule to the E3 ligase complex.

  • The Isoindolin-1-one Core: Unlike the phthalimide core of thalidomide, the 1-oxoisoindoline core (shared with lenalidomide) lacks one carbonyl group. This increases the molecule's hydrolytic stability in physiological media, preventing premature degradation of the PROTAC before target engagement[5].

  • The C5-Chloro Exit Vector (The Causality of Position): Historically, linkers are attached at the C4 position (as seen in pomalidomide-based PROTACs)[6]. However, C4-substitutions project the linker orthogonally into the solvent, often preserving the native IMiD surface that recruits off-target neo-substrates. The C5-chloro substitution shifts the exit vector trajectory. When a linker is conjugated at C5, it occupies a distinct solvent channel. This steric redirection clashes with the binding interfaces of IKZF1, IKZF3, and SALL4, effectively engineering out the teratogenic and myelosuppressive liabilities associated with first-generation CRBN ligands[2],[3]. Furthermore, the aryl chloride serves as a robust, orthogonal handle for transition-metal-catalyzed cross-coupling[7].

Mechanism of Action (MoA) in Targeted Protein Degradation

The MoA of 5-chloro-isoindolinone-derived PROTACs relies on the thermodynamic cooperativity of the ternary complex.

  • E3 Ligase Recruitment: The PROTAC permeates the cell and its glutarimide moiety binds to CRBN, the substrate receptor for the CRL4 E3 ubiquitin ligase complex (comprising CUL4, RBX1, DDB1, and CRBN)[4].

  • Ternary Complex Formation: The warhead moiety binds the Protein of Interest (POI). The C5-linked spacer bridges the two proteins, inducing a novel protein-protein interaction (PPI) interface. The altered trajectory from the C5 position ensures that only the targeted POI is recruited, bypassing native neo-substrates[3].

  • Polyubiquitination & Degradation: Proximity induces the transfer of ubiquitin molecules from an E2 conjugating enzyme to surface-exposed lysine residues on the POI. The polyubiquitinated POI is subsequently recognized and degraded by the 26S proteasome, freeing the PROTAC to act catalytically[1].

PROTAC_MoA PROTAC PROTAC (5-Cl-Isoindolinone) CRBN CRBN (E3 Ligase) PROTAC->CRBN Glutarimide Binding POI Target Protein (POI) PROTAC->POI Warhead Binding Ternary Ternary Complex (CRBN-PROTAC-POI) CRBN->Ternary POI->Ternary Ub Polyubiquitination Ternary->Ub E2 Ligase Action Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleavage

Fig 1: Mechanism of action of 5-chloro-isoindolinone PROTACs driving targeted protein degradation.

Experimental Workflows & Validation Protocols

To ensure rigorous scientific integrity, the development of PROTACs utilizing this ligand must follow a self-validating pipeline.

Workflow Syn 1. Linker Conjugation (Pd-Catalyzed Cross-Coupling at C5) Bind 2. CRBN Engagement (TR-FRET / AlphaScreen) Syn->Bind Ternary 3. Ternary Complex Formation (SPR / NanoBRET) Bind->Ternary Deg 4. Cellular Degradation (Western Blot / HiBiT) Ternary->Deg Omics 5. Off-Target Profiling (Global Proteomics) Deg->Omics

Fig 2: Step-by-step experimental workflow for validating 5-chloro-isoindolinone based PROTACs.
Protocol 1: Pd-Catalyzed Buchwald-Hartwig Cross-Coupling (Synthesis)

Unlike C4-fluoro analogs which undergo rapid Nucleophilic Aromatic Substitution (SNAr), the C5-chloro position requires transition-metal catalysis to attach amine-terminated linkers[7].

  • Methodology: Combine 3-(5-chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (1 eq), amine-linker-warhead (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2 eq) in anhydrous 1,4-dioxane. Degas with N2 and heat at 90°C for 12 hours.

  • Causality & Self-Validation: Xantphos is explicitly chosen for its large bite angle, which favors reductive elimination and prevents unwanted coupling at the glutarimide nitrogen. Self-Validation Step: Monitor via LC-MS. The persistence of the m/z [M+H]+ peak corresponding to the intact glutarimide ring confirms that the basic conditions did not hydrolyze the imide—a frequent failure point in PROTAC synthesis.

Protocol 2: NanoBRET Ternary Complex Assay

Biochemical assays (like SPR) often fail to account for cellular permeability and localized concentrations. NanoBRET provides a live-cell thermodynamic readout.

  • Methodology: Transfect HEK293 cells with plasmids encoding NanoLuc-CRBN and HaloTag-POI. Treat cells with varying concentrations of the PROTAC (0.1 nM to 10 μM) and measure the BRET signal ratio (618 nm / 460 nm).

  • Causality & Self-Validation: The assay detects true intracellular proximity. Self-Validation Step: Include a parallel control arm pre-treated with 10 μM of unconjugated lenalidomide. A complete loss of the BRET signal in this arm proves that ternary complex formation is strictly CRBN-dependent, ruling out non-specific hydrophobic aggregation.

Protocol 3: Global Proteomics for Off-Target Profiling

To verify the safety profile granted by the C5-substitution, global degradation must be assessed[2].

  • Methodology: Treat target cells with the PROTAC (at Dmax concentration) for 12 hours. Lyse cells, digest proteins, and label with TMT-10plex reagents. Analyze via LC-MS/MS.

  • Causality & Self-Validation: TMT labeling allows multiplexed, quantitative comparison across proteomes. Self-Validation Step: Spike the samples with heavy-isotope labeled standard peptides for IKZF1, IKZF3, and SALL4. This absolute quantification ensures that the "absence of degradation" for these toxic neo-substrates is a true biological reality, not a false negative caused by low mass-spec sequence coverage.

Data Presentation: Comparative Profiling

The strategic advantage of the C5-chloro exit vector is best understood when benchmarked against traditional CRBN ligand modification sites.

Table 1: Comparative Profiling of CRBN Ligand Exit Vectors

Modification SitePrimary Linker ChemistryLinker TrajectoryNeo-Substrate Degradation (IKZF1/3, SALL4)Primary Application
C4-Fluoro SNAr (Nucleophilic Substitution)Orthogonal to CRBN surfaceHigh (Similar to canonical IMiDs)Standard PROTACs
C4-Amino (Lenalidomide)Amidation / Reductive AminationOrthogonal to CRBN surfaceHigh (Potent IMiD activity)Molecular Glues, PROTACs
C5-Chloro (Target Compound)Pd-Catalyzed Cross-CouplingSolvent-exposed channelLow / Abrogated Highly selective PROTACs

References

  • Title: Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK)
  • Source: nitech.ac.
  • Source: nih.
  • Source: google.
  • Source: nih.
  • Source: acs.
  • Source: mdpi.

Sources

3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of targeted protein degradation (TPD), the rational design of Cereblon (CRBN) E3 ligase modulators has shifted from serendipitous discovery to precision engineering. 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 1416990-11-8) represents a critical structural evolution in this domain[1]. As a 5-chloro substituted analog of the isoindolinone glutarimide core, this compound functions as a highly potent molecular glue and a versatile anchor for Proteolysis Targeting Chimeras (PROTACs).

By altering the steric and electronic landscape of the CRBN-ligand interface, the 5-chloro modification specifically shifts the neo-substrate recruitment profile away from canonical targets like IKZF1/3, steering it toward highly sought-after therapeutic targets such as IKAROS Family Zinc Finger 2 (IKZF2/Helios)[2][3]. This technical guide provides an in-depth analysis of its structural properties, mechanistic causality, synthesis workflows, and self-validating experimental protocols for drug development professionals.

Chemical Identity & Structural Analytics

The efficacy of immunomodulatory imide drugs (IMiDs) is strictly governed by their binding kinetics to the tri-tryptophan pocket of CRBN. The base structure of this compound features a glutarimide ring (piperidine-2,6-dione) essential for CRBN engagement, fused to an isoindolinone moiety[1][4].

The critical innovation is the chlorine atom at the 5-position . Halogenation introduces unique halogen-bonding capabilities and increases lipophilicity. This subtle change in the solvent-exposed region of the CRBN-ligand complex alters the protein-protein interaction (PPI) surface, acting as a structural "wedge" that selectively stabilizes ternary complexes with specific neo-substrates[5][6].

Table 1: Physicochemical & Identification Properties
PropertyValueClinical/Experimental Relevance
Chemical Name 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dioneStandard IUPAC nomenclature.
CAS Number 1416990-11-8Primary identifier for commercial sourcing[1].
Molecular Formula C₁₃H₁₁ClN₂O₃Determines exact mass for LC-MS/MS tracking[1].
Molecular Weight 278.69 g/mol Low molecular weight ideal for PROTAC linker attachment[1].
Primary Target Cereblon (CRBN) E3 LigaseActs as the substrate receptor anchor[4].
Key Neo-substrate IKZF2 (Helios)Critical for regulatory T cell (Treg) modulation[2][3].

Mechanistic Role in Targeted Protein Degradation

The mechanism of action for 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione relies on the induction of a transient, non-native PPI. When the glutarimide ring anchors into CRBN, the 5-chloro-isoindolinone surface is exposed. This altered surface topology exhibits high affinity for the zinc-finger domains of IKZF2, a transcription factor that stabilizes immunosuppressive regulatory T cells (Tregs)[2][3].

Causality of Design: Why use a 5-chloro substitution instead of the 4-amino group found in lenalidomide? The 4-amino group in canonical IMiDs heavily favors the recruitment of IKZF1 and IKZF3[7]. By removing the amino group and introducing a chlorine at the 5-position, researchers effectively "dial out" IKZF1/3 off-target degradation, preventing unwanted systemic immune activation, while "dialing in" IKZF2 selectivity to specifically target tumor-infiltrating Tregs[2][6].

CRBN_Pathway Ligand 3-(5-Chloro-1-oxoisoindolin-2-yl) piperidine-2,6-dione CRBN Cereblon (CRBN) E3 Ligase Complex Ligand->CRBN Binds Glutarimide Pocket Complex Ternary Complex (CRBN - Ligand - Target) CRBN->Complex Ub Polyubiquitination (E2 Ligase Transfer) Complex->Ub Target Neo-substrate (e.g., IKZF2) Target->Complex Recruited via altered surface Proteasome 26S Proteasome Degradation Ub->Proteasome Targeted Destruction

Fig 1. CRBN-mediated ubiquitination pathway induced by the 5-chloro glutarimide ligand.

Synthesis & Derivatization Workflows

The synthesis of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione requires precise control over cyclization to ensure the integrity of the glutarimide ring, which is highly susceptible to hydrolysis under harsh basic conditions[1].

Synthesis Step1 5-Chloro-2-methylbenzoate Derivative Step2 Radical Bromination (NBS, BPO) Step1->Step2 Heat / Radical Initiation Step3 Bromomethyl Intermediate Step2->Step3 Step4 Nucleophilic Substitution (3-Aminopiperidine-2,6-dione) Step3->Step4 SN2 Displacement Step5 Intramolecular Cyclization Step4->Step5 Base Catalysis Product 3-(5-Chloro-1-oxoisoindolin-2-yl) piperidine-2,6-dione Step5->Product Purification

Fig 2. Step-by-step synthetic workflow for 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

Chemical Synthesis Protocol
  • Radical Bromination: Begin with a 5-chloro-2-methylbenzoate ester. Subject the precursor to radical-mediated α-bromination using N-Bromosuccinimide (NBS) and Benzoyl Peroxide (BPO) in a non-polar solvent (e.g., CCl₄) under reflux[2].

  • Nucleophilic Substitution (SN2): React the resulting bromomethyl intermediate with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a mild base (e.g., DIPEA) in DMF.

  • Cyclization: The secondary amine attacks the ester carbonyl, driving an intramolecular ring closure to form the isoindolinone core[1][2].

  • Purification: Isolate the product via reverse-phase HPLC or supercritical fluid chromatography (SFC) to separate potential enantiomers if stereospecificity is required for downstream PROTAC assembly.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate this compound, workflows must isolate the variable of CRBN binding from downstream cellular toxicity. The following protocols are designed as self-validating systems.

Protocol A: TR-FRET CRBN Binding Assay

Purpose: Quantify the binding affinity ( IC50​ ) of the compound to the CRBN complex. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence polarization because it eliminates background auto-fluorescence common in heterocyclic compound libraries.

  • Preparation: Incubate recombinant CRBN-DDB1 complex with a fluorescently labeled tracer (e.g., Cy5-thalidomide) and a Terbium-labeled anti-His antibody targeting the CRBN tag.

  • Titration: Add 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Self-Validation (Control): Run a parallel plate using unlabeled lenalidomide as a positive competition control. If the FRET signal does not decrease proportionally with the lenalidomide control, the assay components are compromised.

  • Readout: Measure emission at 665 nm and 620 nm. Calculate the IC50​ based on the ratio of the two wavelengths.

Protocol B: Cellular IKZF2 Degradation Assay

Purpose: Confirm that ternary complex formation successfully leads to proteasomal degradation of the target. Causality: Binding does not guarantee degradation. Steric clashes between the target and the E2 ubiquitin-conjugating enzyme can stall the process. Therefore, functional degradation must be measured directly[2][5].

  • Cell Culture: Culture Jurkat cells (which naturally express high levels of IKZF2) in RPMI-1640 medium.

  • Compound Treatment: Treat cells with varying concentrations of the 5-chloro analog for 6 to 24 hours.

  • Self-Validation (Mechanistic Controls):

    • Proteasome Dependency: Pre-treat a control well with 1 µM MG132 (a proteasome inhibitor) 1 hour prior to compound addition. Rescue of IKZF2 levels confirms degradation is proteasome-mediated.

    • CRBN Dependency: Perform the assay in parallel using a CRISPR-engineered CRBN−/− Jurkat cell line. Lack of degradation in this line proves the compound's effect is strictly CRBN-dependent and not an off-target artifact[2].

  • Quantification: Lyse cells and quantify IKZF2 levels via Simple Western (WES) or traditional immunoblotting, normalizing to GAPDH or β -actin.

Table 2: Comparative Degrader Activity Profile

Data aggregated from structure-activity relationship (SAR) trends in recent molecular glue literature[2][3][7].

Compound CoreCRBN Binding AffinityIKZF1 DegradationIKZF2 DegradationPrimary Therapeutic Utility
Lenalidomide High ( IC50​<1μM )High (Dmax > 90%)Low (Dmax < 20%)Multiple Myeloma
5-Chloro-isoindolinone High ( IC50​<1μM )Low (Dmax < 30%)High (Dmax > 85%)Immuno-oncology (Treg depletion)

References

  • EvitaChem. "3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione Product Data".

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of a Novel Series of iso-Indolinone-Based Glutarimides as Highly Efficacious and Selective IKZF2 Molecular Glue Degraders".

  • Google Patents. "3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof (WO2019038717)".

  • BroadPharm. "Ligands for PROTACs".

  • Google Patents. "US20230045737A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment".

  • ECHEMI. "191732-72-6, Lenalidomide Formula & Pharmacological Profile".

  • Google Patents. "WO2020165834A1 - Substituted 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof".

Sources

Cereblon E3 ligase binding affinity of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Cereblon E3 Ligase Binding Affinity of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CC-885)

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to CC-885 and the Cereblon E3 Ligase Complex

1.1. The Dawn of Targeted Protein Degradation

The field of therapeutics is undergoing a paradigm shift, moving beyond simple inhibition of protein function to the targeted degradation of disease-causing proteins. This innovative approach utilizes the cell's own machinery for protein disposal, the ubiquitin-proteasome system, to eliminate specific proteins of interest. Small molecules, acting as "molecular glues" or forming "proteolysis-targeting chimeras" (PROTACs), can redirect this system to recognize and degrade proteins that were previously considered "undruggable."

1.2. Cereblon (CRBN): A Pivotal E3 Ligase Substrate Receptor

At the heart of this targeted degradation strategy is the E3 ubiquitin ligase complex. One of the most exploited E3 ligases in this context is the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex, for which Cereblon (CRBN) serves as a crucial substrate receptor.[1][2][3][4] The CRL4-CRBN complex, which also includes Damaged DNA-Binding Protein 1 (DDB1), plays a vital role in protein ubiquitination, a process that tags proteins for destruction by the proteasome.[5] The discovery that certain small molecules can modulate the substrate specificity of CRBN has opened up a new frontier in drug development.[3]

1.3. Introducing 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CC-885)

3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, more commonly known as CC-885, is a potent modulator of Cereblon.[6][7][8] It belongs to the class of "molecular glue" degraders, which function by inducing an interaction between CRBN and a "neosubstrate" protein that would not normally be recognized. CC-885 is particularly noteworthy for its ability to induce the degradation of the translation termination factor GSPT1 (G1 to S phase transition 1).[6][8][9][10] This activity has shown significant anti-tumor effects, particularly in acute myeloid leukemia (AML).[10]

Part 2: The Molecular Basis of CC-885 and Cereblon Interaction

2.1. The Mechanism of Binding

The interaction between CC-885 and Cereblon is a prime example of specific, high-affinity molecular recognition. The glutarimide moiety of CC-885 is essential for this binding, inserting into a hydrophobic pocket on the surface of CRBN.[9][10] This pocket is characterized by the presence of three tryptophan residues, often referred to as the "tri-tryptophan pocket."

2.2. Induced Proximity and Neosubstrate Recruitment

The binding of CC-885 to CRBN does more than just occupy a binding site; it creates a new, composite protein surface. This new surface is then recognized by the neosubstrate, GSPT1.[6][10] This "induced proximity" brings GSPT1 into close contact with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the proteasome.

2.3. Structural Insights from Crystallography

The crystal structure of the ternary complex of CRBN-DDB1, CC-885, and GSPT1 has provided invaluable insights into the mechanism of action.[9][10] The structure reveals that GSPT1 binds to a surface turn, with a key glycine residue forming hydrogen bonds with residues on CRBN. The isoindolinone ring of CC-885 is in close proximity to a β-hairpin loop of GSPT1, further stabilizing the ternary complex.[10]

cluster_1 Molecular Glue & Neosubstrate cluster_2 Ubiquitin-Proteasome System CUL4 Cullin 4 DDB1 DDB1 DDB1->CUL4 CRBN Cereblon (CRBN) CRBN->DDB1 ROC1 ROC1 GSPT1 GSPT1 (Neosubstrate) CRBN->GSPT1 Recruits ROC1->CUL4 CC885 CC-885 CC885->CRBN Binds to Proteasome Proteasome GSPT1->Proteasome Degradation Ub Ubiquitin Ub->GSPT1 Polyubiquitination

Caption: CRL4-CRBN complex with CC-885-mediated GSPT1 degradation.

Part 3: Methodologies for Determining Binding Affinity to Cereblon

The accurate determination of binding affinity is paramount for the development of effective CRBN modulators. A variety of biophysical and biochemical techniques are available, each offering unique insights into the molecular interactions.[11][][13][14][15][16][17][18][19]

3.2. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

  • Principle: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[20][21][22][23][24] By titrating a ligand (e.g., CC-885) into a solution containing the protein (e.g., CRBN), ITC can determine the binding affinity (Kd), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[20]

  • Experimental Protocol:

    • Sample Preparation: Prepare purified, recombinant CRBN protein (typically in the low micromolar range) and a solution of CC-885 (typically 10-fold higher concentration) in the same buffer. Thoroughly degas both solutions.[25][26]

    • Instrument Setup: Load the CRBN solution into the sample cell and the CC-885 solution into the injection syringe of the ITC instrument. Set the desired temperature.

    • Titration: Perform a series of small, sequential injections of CC-885 into the CRBN solution.

    • Data Acquisition: The instrument measures the heat change after each injection until the protein is saturated.

    • Control Experiment: A control titration of CC-885 into buffer alone is performed to subtract the heat of dilution.

  • Data Analysis and Interpretation: The resulting data, a plot of heat change per injection versus the molar ratio of ligand to protein, is fitted to a binding model to extract the thermodynamic parameters.

  • Causality and Insights: Understanding the thermodynamics provides a deeper understanding of the driving forces behind the binding event.[20][21] This information is critical for structure-activity relationship (SAR) studies and for optimizing the enthalpic and entropic contributions to binding, which can lead to improved drug candidates.

cluster_workflow ITC Experimental Workflow prep 1. Sample Preparation (CRBN & CC-885 in same buffer) setup 2. Instrument Setup (Load sample & ligand) prep->setup titrate 3. Titration (Inject CC-885 into CRBN) setup->titrate acquire 4. Data Acquisition (Measure heat change) titrate->acquire analyze 5. Data Analysis (Fit to binding model) acquire->analyze results Results (Kd, n, ΔH, ΔS) analyze->results

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

3.3. Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

  • Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., CC-885) to a ligand (e.g., CRBN) immobilized on a sensor chip.[27][28][29][30][31] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

  • Experimental Protocol:

    • Chip Preparation: Immobilize purified CRBN onto a sensor chip.

    • Binding Analysis: Flow a series of concentrations of CC-885 over the sensor surface to monitor the association phase. Then, flow buffer over the surface to monitor the dissociation phase.[25][26]

    • Regeneration: A regeneration step may be required to remove any bound CC-885 before the next injection.

  • Data Analysis and Interpretation: The resulting sensorgram (a plot of response units versus time) is fitted to a kinetic model to determine kon, koff, and Kd.

  • Causality and Insights: The kinetic parameters obtained from SPR are crucial for understanding the drug-target residence time. A slow off-rate (koff) can lead to a prolonged duration of action in vivo, which is a desirable property for many drugs.

3.4. Competitive Binding Assays for Higher Throughput

Competitive binding assays are well-suited for screening a larger number of compounds. These assays typically use a labeled probe that is known to bind to the target, and the ability of an unlabeled test compound to displace the probe is measured.

3.4.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Principle: TR-FRET is a robust and sensitive assay format that measures the proximity of two molecules.[32][33][34] In a competitive binding assay for CRBN, a fluorescently labeled CRBN protein (donor) and a fluorescently labeled ligand (acceptor) are used. When the labeled ligand binds to CRBN, FRET occurs. An unlabeled competitor, such as CC-885, will displace the labeled ligand, leading to a decrease in the FRET signal.[35][36]

  • Experimental Protocol:

    • Reagent Preparation: Prepare solutions of fluorescently labeled CRBN, a fluorescent tracer ligand, and a dilution series of the unlabeled test compound (CC-885).

    • Assay Plate Setup: In a microplate, combine the labeled CRBN, tracer, and varying concentrations of CC-885.

    • Incubation: Incubate the plate to allow the binding to reach equilibrium.

    • Measurement: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis and Interpretation: The data is plotted as the TR-FRET signal versus the concentration of the competitor. The resulting sigmoidal curve is fitted to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the tracer. The IC50 can then be converted to a Ki (inhibition constant), which is a measure of the binding affinity.

cluster_workflow TR-FRET Competitive Binding Assay Workflow prep 1. Reagent Preparation (Labeled CRBN, tracer, CC-885) setup 2. Assay Plate Setup (Combine reagents in microplate) prep->setup incubate 3. Incubation (Reach equilibrium) setup->incubate measure 4. Measurement (Read TR-FRET signal) incubate->measure analyze 5. Data Analysis (Determine IC50/Ki) measure->analyze results Results (Binding Affinity) analyze->results

Sources

A Technical Guide to the Physicochemical Characterization of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The piperidine-2,6-dione scaffold is a cornerstone of modern therapeutic innovation, most notably recognized in the structures of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide. These molecules function by binding to the E3 ubiquitin ligase cereblon (CRBN), effectively hijacking the cellular protein degradation machinery. This mechanism has paved the way for the development of Proteolysis Targeting Chimeras (PROTACs), where these "warheads" are linked to ligands for specific proteins of interest to induce their targeted degradation.[1]

This guide focuses on 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione , a chlorinated analog of the core thalidomide structure. As with any novel compound intended for biological research or drug development, a thorough understanding of its fundamental physicochemical properties is a prerequisite for meaningful and reproducible results. Key among these properties are molecular weight and, critically, aqueous solubility. Aqueous solubility directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy. Poor solubility can hinder biological assays and complicate formulation development.[2]

This document serves as a technical resource for researchers, providing not only the core physical data for this specific molecule but also detailed, field-proven protocols for the empirical determination of its aqueous solubility. The methodologies described are designed to be self-validating, ensuring the generation of high-quality, reliable data essential for advancing drug discovery programs.

Core Physicochemical Properties

A precise understanding of a molecule's identity and basic properties is the foundation of all subsequent experimental work.

Molecular Structure and Weight

The compound 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic derivative. As of this writing, a dedicated entry for this specific compound is not prominent in major public chemical databases such as PubChem. However, based on its constituent atoms, its molecular formula and weight have been calculated.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, margin=0]; bg_color="#F1F3F4"; compound [ image="https://storage.googleapis.com/gemini-in-output-images/3-(5-chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.png", label="" ]; } Caption: Chemical structure of the title compound.

PropertyValueSource
IUPAC Name 3-(5-chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione-
Molecular Formula C₁₃H₁₁ClN₂O₃Calculated
Molecular Weight 278.70 g/mol Calculated
Aqueous Solubility

Experimentally determined aqueous solubility data for 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is not available in the public literature. Based on data from its structural analog, lenalidomide, which is described as having very slight aqueous solubility (≤1 mg/mL), it is reasonable to hypothesize that this chlorinated analog will also exhibit poor solubility in aqueous media.[3]

Expert Insight: The substitution of an amino group (in lenalidomide) with a chloro group increases the molecule's lipophilicity, which generally correlates with a decrease in aqueous solubility. Therefore, empirical determination is not just recommended; it is essential. The following table is provided as a template for researchers to record their experimental findings.

Solvent/Buffer (pH)Temperature (°C)Solubility (mg/mL)Solubility (µM)Method of Analysis
pH 1.2 Buffer37HPLC-UV
pH 4.5 Buffer37HPLC-UV
pH 6.8 Buffer37HPLC-UV
Purified Water25HPLC-UV
PBS (pH 7.4)25HPLC-UV

Experimental Determination of Aqueous Solubility

The choice of solubility assay depends on the stage of drug discovery. For definitive, thermodynamic values, the shake-flask method is the gold standard. For earlier-stage screening where speed and material conservation are critical, high-throughput kinetic assays are employed.

Protocol 1: The Shake-Flask Method for Thermodynamic Solubility

This method is considered the most reliable for determining the true equilibrium (thermodynamic) solubility of a compound. It is based on achieving a saturated solution in equilibrium with an excess of the solid compound.

Causality: By using an excess of solid material and allowing sufficient time for equilibration (typically 24-72 hours), this method ensures that the solvent is fully saturated with the dissolved solute. This state represents the true thermodynamic solubility, a crucial parameter for biopharmaceutical classification and formulation.[4]

dot graph "Shake_Flask_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal", penwidth=1.5];

} Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the test compound (e.g., 1-2 mg) to a vial containing a known volume of the desired aqueous buffer (e.g., 1 mL). The key is to have undissolved solid visibly present throughout the experiment.

    • Prepare a minimum of three replicate samples for each buffer condition.

    • For biopharmaceutical relevance, use buffers across the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or use a magnetic stir bar.

    • Incubate at a controlled temperature (e.g., 25°C for general properties or 37°C for physiological relevance) for 24 to 48 hours to ensure equilibrium is reached.[4]

  • Phase Separation:

    • After incubation, remove the vials and allow the excess solid to settle.

    • Carefully separate the saturated solution (supernatant) from the undissolved solid. This is a critical step to avoid artificially inflating the result. The preferred method is centrifugation at high speed, followed by careful withdrawal of the supernatant. Alternatively, filtration through a low-binding filter (e.g., PTFE) can be used.

  • Quantification:

    • Prepare a validated calibration curve using known concentrations of the test compound in the same solvent.

    • Accurately dilute a known volume of the supernatant with an appropriate solvent (e.g., DMSO or mobile phase) to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) method.

  • Calculation of Solubility:

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

    • Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in units of mg/mL or µM.

Self-Validation: The trustworthiness of this protocol is ensured by:

  • Visual Confirmation: Undissolved solid must be present at the end of the equilibration period.

  • Replicates: Running the experiment in triplicate allows for the calculation of mean and standard deviation, ensuring precision.

  • Validated Bioanalysis: The use of a multi-point calibration curve for quantification ensures the accuracy of the final measurement.[4]

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is ideal for early-stage discovery when many compounds need to be profiled quickly and compound availability is limited. It measures kinetic solubility, which is the concentration at which a compound precipitates when added from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer.

Causality: This assay mimics the conditions of many high-throughput biological screens where compounds are introduced from DMSO stocks. While it may overestimate thermodynamic solubility because it doesn't allow for full equilibration of the crystal lattice energy, it provides a rapid and resource-efficient assessment of a compound's likely behavior in aqueous assay buffers.

dot graph "HTS_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335", arrowhead="normal", penwidth=1.5];

} Caption: Workflow for a 96-well plate-based kinetic solubility assay.

Step-by-Step Methodology:

  • Preparation:

    • Dispense aqueous buffer (e.g., 190 µL of PBS, pH 7.4) into the wells of a 96-well filter plate (e.g., MultiScreen Solubility filter plate).[4]

    • Add an aliquot of a concentrated compound stock solution (e.g., 10 µL of a 10 mM stock in DMSO) to the buffer. This results in a target concentration (e.g., 500 µM) and a final DMSO concentration of 5%.[4]

  • Incubation:

    • Seal the plate and shake on a plate shaker for 1.5 to 2 hours at room temperature to allow for precipitation to occur.

  • Filtration:

    • Place the filter plate on a vacuum manifold fitted with a 96-well collection plate.

    • Apply vacuum to draw the soluble portion of the sample through the filter into the collection plate. The low-binding membrane ensures high recovery of the dissolved compound.[4]

  • Analysis:

    • Determine the concentration of the compound in the filtrate using UV/Vis spectroscopy by comparing the absorbance to a standard curve prepared in the same buffer/DMSO mixture. Alternatively, HPLC or LC-MS can be used for more accurate quantification.[4]

Expert Insight: Be mindful of the co-solvent effect. The presence of even 5% DMSO can significantly increase the apparent aqueous solubility of a compound compared to a purely aqueous system.[4] This result is valuable for predicting behavior in assays but should be clearly distinguished from the thermodynamic solubility determined by the shake-flask method.

Significance in Drug Development

The experimentally determined molecular weight and aqueous solubility of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione are critical decision-making parameters. A low aqueous solubility value (<10 µM) may flag the compound for potential issues with oral bioavailability, necessitating advanced formulation strategies or chemical modification to improve its properties. Furthermore, understanding its solubility is paramount for designing robust in vitro and in vivo experiments, ensuring that the observed biological activity is a true effect and not an artifact of compound precipitation. As an analog of molecules known to engage the CRBN E3 ligase, this compound holds potential in the fields of oncology and targeted protein degradation, making the precise characterization of its fundamental properties an indispensable first step in its evaluation as a research tool or therapeutic candidate.

References

  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Sigma-Aldrich.
  • ResearchGate. Discovery solubility measurement and assessment of small molecules with drug development in mind.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • World Health Organization. (2018).
  • PubChem. 3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione. [Link]

  • ResearchGate. (2018). Lenalidomide, an antineoplastic drug, and its hemihydrate. [Link]

Sources

A Technical Guide to the Role of 5-Chloro Substitution in 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The class of molecules known as immunomodulatory drugs (IMiDs), derived from thalidomide, has revolutionized the treatment of hematological cancers.[1][2] Their mechanism of action, which involves hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific "neosubstrate" proteins, has opened a new paradigm in therapeutics called targeted protein degradation.[3][4] The compound 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, a chlorinated analogue within this class, serves as a critical case study for understanding how subtle chemical modifications can dramatically alter biological outcomes. This technical guide provides an in-depth analysis of the specific role of the 5-chloro substitution on the isoindolinone ring. We will explore its impact on CRBN binding, neosubstrate selectivity, and overall cellular potency, providing field-proven experimental protocols for researchers aiming to validate these principles.

Introduction: The Dawn of Molecular Glues

Small molecules that can induce or stabilize protein-protein interactions are termed "molecular glues."[3] IMiDs are the archetypal examples of this class. They function by binding to Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[5][6] This binding event subtly remodels the surface of CRBN, creating a novel interface that recruits proteins not normally targeted by this E3 ligase.[3][7] These recruited proteins, or "neosubstrates," are then polyubiquitinated and subsequently degraded by the 26S proteasome.[7]

The therapeutic effects of IMiDs like lenalidomide and pomalidomide in multiple myeloma are primarily driven by the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), two lymphoid transcription factors.[1][5] However, the precise structure of the molecular glue dictates which neosubstrates are recruited. Structure-activity relationship (SAR) studies are therefore paramount for developing next-generation degraders with improved potency and refined selectivity. This guide focuses on a key SAR question: What is the specific functional role of a chloro group at the 5-position of the isoindolinone core?

The CRL4^CRBN^ Machinery: A Primer

To understand the impact of the 5-chloro substitution, one must first understand the machinery it modulates. The CRL4^CRBN^ E3 ligase is a multi-protein complex responsible for marking substrate proteins with ubiquitin for proteasomal degradation.[6]

  • Cullin 4 (CUL4): Acts as a scaffold protein.

  • Regulator of Cullins 1 (ROC1/RBX1): A RING-domain protein that recruits the ubiquitin-conjugating enzyme (E2).

  • DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.[5]

  • Cereblon (CRBN): The substrate receptor that directly binds to the molecular glue and the neosubstrate.[5]

In the absence of a drug, CRL4^CRBN^ targets endogenous substrates for degradation.[5] When a molecular glue like 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is introduced, it binds within a hydrophobic pocket on CRBN, allosterically altering its substrate specificity.[5][7]

CRBN_Mechanism cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Ubiquitination Cascade CRBN CRBN (Substrate Receptor) DDB1 DDB1 CUL4 CUL4 ROC1 ROC1 Neosubstrate Neosubstrate (e.g., IKZF1) ROC1->Neosubstrate Polyubiquitination E1 E1 (Ub-Activating) E2 E2 (Ub-Conjugating) E1->E2 E2->ROC1 Ub Ubiquitin Ub->E1 Molecule 5-Chloro Molecular Glue Molecule->CRBN Binds Neosubstrate->CRBN Recruited to modified surface Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted Degradation Degraded Peptides Proteasome->Degradation Degrades Proteomics_Workflow start 1. Cell Culture (e.g., MM.1S cells) treatment 2. Treatment - 5-Chloro Cmpd - Parent Cmpd - DMSO Control - Cmpd + MLN4924 start->treatment lysis 3. Cell Lysis & Protein Extraction treatment->lysis digestion 4. Tryptic Digestion lysis->digestion labeling 5. TMT Labeling (Multiplexing) digestion->labeling lcms 6. LC-MS/MS Analysis (e.g., Orbitrap) labeling->lcms analysis 7. Data Analysis - Protein Quantification - Statistical Analysis - Identify Downregulated Proteins lcms->analysis validation 8. Hit Validation - Western Blot - Dose-Response analysis->validation

Figure 2: High-throughput quantitative proteomics workflow for neosubstrate identification.

Methodology:

  • Cell Treatment: Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) and treat with the 5-chloro compound, the parent compound, or a DMSO vehicle control for 6-24 hours. A critical control is co-treatment with the compound and MLN4924, a NEDD8-activating enzyme inhibitor that blocks all Cullin-RING ligase activity. [8][9]Proteins whose degradation is rescued by MLN4924 are bona fide CRL-dependent substrates.

  • Sample Preparation: Harvest cells, lyse, and quantify total protein. Reduce, alkylate, and digest proteins into peptides using trypsin.

  • Multiplexing: Label the resulting peptide mixtures from each condition with isobaric tags (e.g., TMT or iTRAQ). This allows for the pooling of samples and simultaneous analysis, reducing variability.

  • LC-MS/MS: Separate the labeled peptides by liquid chromatography and analyze by high-resolution mass spectrometry.

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins across all conditions. [8]Identify proteins that are significantly downregulated (>25% reduction) by the compound treatment compared to the DMSO control, and where this downregulation is reversed by MLN4924 co-treatment. [10]

Conclusion and Future Directions

The 5-chloro substitution in 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is not a trivial modification. It is a key determinant of the molecule's pharmacological profile. Through a combination of enhanced hydrophobic and halogen bonding interactions, it can increase binding affinity for CRBN. More importantly, it fine-tunes the topology of the drug-induced CRBN interface, thereby altering neosubstrate selectivity and degradation potency.

This guide provides the foundational knowledge and actionable protocols for researchers to dissect these effects. Future work should focus on obtaining high-resolution crystal or cryo-EM structures of the ternary complexes formed by this compound to visualize the specific molecular contacts driven by the chloro group. [1][11][12]Such studies, combined with comprehensive proteomics, will continue to unravel the design principles of molecular glues, paving the way for a new generation of highly selective and potent protein degraders.

References

  • Title: 4CI3: Structure of the DDB1-CRBN E3 ubiquitin ligase bound to Pomalidomide Source: RCSB PDB URL: [Link]

  • Title: 8TNP: Cryo-EM structure of DDB1dB:CRBN:Pomalidomide:SD40 Source: RCSB PDB URL: [Link]

  • Title: 8U17: The ternary complex structure of DDB1-CRBN-SALL4(ZF1,2)-long bound to Pomalidomide Source: RCSB PDB URL: [Link]

  • Title: The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling Source: Dartmouth Digital Commons URL: [Link]

  • Title: cereblon | E3 ubiquitin ligase components | IUPHAR/BPS Guide to PHARMACOLOGY Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex Source: PMC (ACS Pharmacology & Translational Science) URL: [Link]

  • Title: 8D81: Cereblon~DDB1 bound to Pomalidomide Source: RCSB PDB URL: [Link]

  • Title: Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 8OIZ: Crystal structure of human CRBN-DDB1 in complex with Pomalidomide Source: RCSB PDB URL: [Link]

  • Title: Cereblon Intrachain TR-FRET Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules Source: ResearchGate URL: [Link]

  • Title: The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling Source: PubMed URL: [Link]

  • Title: General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: TR-FRET Cereblon-4C Binding Assay Kit Source: Aurora Biolabs URL: [Link]

  • Title: Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics Source: Axial URL: [Link]

  • Title: Methods for measuring small molecule affinity to cereblon Source: Google Patents URL
  • Title: Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics Source: Nature Communications URL: [Link]

  • Title: Integrated proteomic screening reveals design principles of CRBN molecular glue degraders Source: bioRxiv URL: [Link]

  • Title: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A Novel Paradigm for Targeting Challenging Targets: Advancing Technologies and Future Directions of Molecular Glue Degraders Source: PMC (Molecules) URL: [Link]

  • Title: Proteomics-Guided Induced Proximity Drug Discovery Source: NEOsphere Biotechnologies URL: [Link]

  • Title: Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation Source: PMC (Nature Communications) URL: [Link]

  • Title: Process for the preparation of lenalidomide Source: Google Patents URL
  • Title: Structural Modifications of Thalidomide Produce Analogs with Enhanced Tumor Necrosis Factor Inhibitory Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Chemical Ligand Space of Cereblon Source: PMC (ACS Chemical Biology) URL: [Link]

  • Title: Alternative synthesis of lenalidomide Source: ResearchGate URL: [Link]

  • Title: 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione Source: PharmaCompass URL: [Link]

  • Title: Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents Source: PMC (Scientific Reports) URL: [Link]

  • Title: Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity Source: PubMed URL: [Link]

  • Title: Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships Source: PMC (ACS Medicinal Chemistry Letters) URL: [Link]

  • Title: Interplay of halogen bonding and solvation in protein–ligand binding Source: PMC (Cell Reports Physical Science) URL: [Link]

  • Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source: MDPI URL: [Link]

  • Title: Structure Activity Relationships Source: Drug Design Org URL: [Link]

  • Title: Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Structural bases of IMiD selectivity that emerges by 5-hydroxythalidomide Source: PMC (Communications Biology) URL: [Link]

  • Title: Scalable and green process for the synthesis of anticancer drug lenalidomide Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents Source: PMC (RSC Advances) URL: [Link]

  • Title: Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation Source: ResearchGate URL: [Link]

  • Title: 3-(1-oxoisoindolin-2-yl)
  • Title: An IMiD-induced SALL4 degron system for selective degradation of target proteins Source: PMC (Communications Biology) URL: [Link]

  • Title: Application of Weighted Interaction-Fingerprints for Rationalizing Neosubstrate Potency and Selectivity of Cereblon-Based Molecular Glues Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development Source: ResearchGate URL: [Link]

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Methodological & Application

High-Resolution In Vitro Assay Protocols for Evaluating CRBN-Mediated Degradation by 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The compound 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a highly potent cereblon (CRBN) E3 ligase modulator. Unlike traditional immunomodulatory imide drugs (IMiDs) such as lenalidomide or pomalidomide, the 5-chloro substitution on the isoindolinone ring alters the surface topology of the CRBN complex. This precise structural modification enhances the recruitment of specific neo-substrates (such as GSPT1) and serves as a high-affinity anchor for Proteolysis Targeting Chimeras (PROTACs) directed against targets like BCL6[1][2].

To accurately characterize the degradation profile of this compound, researchers must employ orthogonal in vitro assays that validate both the biophysical formation of the ternary complex and the downstream cellular degradation kinetics[3][4]. The degradation relies on hijacking the ubiquitin-proteasome system (UPS), where the compound bridges the CRL4^CRBN E3 ligase and the target protein, inducing polyubiquitination and subsequent destruction by the 26S proteasome[5].

G CRBN CRL4^CRBN E3 Ligase Ternary Ternary Complex CRBN->Ternary Compound 3-(5-Chloro...) Degrader Compound->Ternary Target Neo-substrate (e.g., GSPT1) Target->Ternary Ub Polyubiquitination Ternary->Ub E2 Ub-Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Fig 1: CRBN-mediated targeted protein degradation pathway via 5-chloro-isoindolinone derivatives.

Experimental Workflows & Protocols

Protocol 1: Biophysical Validation via TR-FRET Ternary Complex Assay

Causality & Rationale : Before assessing cellular degradation, it is critical to confirm that the compound physically bridges CRBN and the target protein. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is selected because it is a wash-free, highly sensitive proximity assay capable of capturing transient ternary complexes that might be disrupted by the wash steps of traditional pull-down assays[3][6].

Materials :

  • Recombinant His6-CRBN/DDB1 complex.

  • Recombinant GST-tagged Target Protein (e.g., GSPT1 or BCL6).

  • Eu-cryptate-labeled anti-His antibody (Donor).

  • ULight-labeled anti-GST antibody (Acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, 1 mM DTT.

Step-by-Step Methodology :

  • Compound Preparation : Prepare a 10 mM stock of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione in 100% DMSO. Perform a 1:3 serial dilution in DMSO, then dilute 1:100 in Assay Buffer to create working solutions (final assay concentration range: 10 µM to 0.1 nM, 1% DMSO).

  • Protein Master Mix : Prepare a solution containing 20 nM His6-CRBN/DDB1 and 20 nM GST-Target in Assay Buffer.

  • Complex Assembly : In a 384-well low-volume white microplate, dispense 5 µL of the compound working solution and 5 µL of the Protein Master Mix per well. Incubate at room temperature (RT) for 30 minutes to allow ternary complex equilibration.

  • Antibody Addition : Prepare a detection mix containing 2 nM Eu-anti-His and 20 nM ULight-anti-GST in Assay Buffer. Add 10 µL to each well.

  • Incubation & Read : Seal the plate and incubate in the dark at RT for 2 hours. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm; Delay: 50 µs).

  • Data Analysis : Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm × 10,000). Plot against compound concentration to determine the EC50 of ternary complex formation. Note: Watch for the "hook effect" (prozone effect) at high concentrations where binary complexes outcompete ternary complexes, causing a signal drop.

Protocol 2: Live-Cell Degradation Kinetics via CRISPR-HiBiT Assay

Causality & Rationale : Biochemical binding does not always translate to cellular degradation due to factors like cell permeability, subcellular localization, and ubiquitination efficiency. The HiBiT system is utilized because the 11-amino acid tag minimizes steric hindrance compared to bulky fluorescent proteins (like GFP), and endogenous CRISPR knock-in prevents overexpression artifacts that can mask degrader efficacy[7][8].

Materials :

  • HEK293 cells with CRISPR-engineered endogenous HiBiT-tagged Target (e.g., HiBiT-GSPT1) stably expressing LgBiT.

  • Nano-Glo® HiBiT Lytic Detection System.

  • 384-well white tissue culture plates.

Step-by-Step Methodology :

  • Cell Seeding : Harvest HiBiT-Target/LgBiT HEK293 cells and resuspend in complete media (DMEM + 10% FBS). Seed 10,000 cells per well in 20 µL volume into a 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment : Dispense 5 µL of 5X compound serial dilutions (prepared in media, final DMSO 0.1%) into the wells. Include DMSO-only wells as negative controls.

  • Kinetic Incubation : Incubate the plates for 4, 8, or 24 hours to capture the kinetic profile of degradation.

  • Luminescence Detection : Equilibrate the plate to RT for 15 minutes. Add 25 µL of Nano-Glo HiBiT Lytic Reagent to each well. Place on an orbital shaker at 300 rpm for 5 minutes, then incubate in the dark for 10 minutes.

  • Quantification : Measure luminescence. Normalize the data to the DMSO control (set as 100% protein level). Calculate the DC50 (concentration at which 50% of maximum degradation is achieved) and Dmax (maximum degradation plateau).

Protocol 3: Self-Validating Mechanism Assays (CRBN Dependency)

Causality & Rationale : To ensure trustworthiness, it must be proven that the observed degradation is exclusively mediated by CRBN and the proteasome, ruling out off-target cytotoxicity or intrinsic protein instability[1][9].

Step-by-Step Methodology :

  • Proteasome Rescue : Pre-treat a subset of HiBiT-Target cells with 1 µM MG132 (a 26S proteasome inhibitor) or 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor) for 2 hours prior to adding the 5-chloro compound.

  • CRBN Competition : Pre-treat another subset of cells with 10 µM Pomalidomide (a known CRBN binder) for 1 hour to saturate the CRBN binding sites.

  • Execution : Add the 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione analog at its predetermined DC80 concentration. Incubate for 24 hours and measure HiBiT luminescence.

  • Interpretation : A complete rescue of the luminescent signal in the presence of MG132, MLN4924, or Pomalidomide confirms that the degradation is strictly UPS- and CRBN-dependent.

Quantitative Data Presentation

The following table summarizes representative profiling data comparing the 3-(5-chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione scaffold against standard IMiDs. The 5-chloro substitution significantly enhances CRBN affinity and drives deeper maximum degradation (Dmax) for neo-substrates like GSPT1[2][9].

Compound ScaffoldCRBN Binding Affinity (Kd, nM)Ternary Complex EC50 (nM)Cellular Degradation DC50 (nM)Maximum Degradation (Dmax, %)
Thalidomide~250N/AN/AN/A
Pomalidomide~150~120 (IKZF1)~5085%
3-(5-Chloro...) analog ~85 ~45 (GSPT1) ~12 98%

Sources

Application Note: Preparation and Handling of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in Targeted Protein Degradation (TPD), PROTACs, and molecular glues.

Executive Summary & Scientific Rationale

The compound 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (a 5-chloro derivative of the lenalidomide/pomalidomide core) is a critical Cereblon (CRBN) recruiting ligand used in the synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glues. By binding to the thalidomide-binding domain (TBD) of CRBN—the substrate receptor for the CRL4 E3 ubiquitin ligase—this ligand facilitates the proximity-induced polyubiquitination and subsequent proteasomal degradation of target neosubstrates[4].

While immunomodulatory imide drugs (IMiDs) demonstrate excellent CRBN binding affinity, their structural core presents significant handling challenges. The glutarimide ring is highly susceptible to hydrolysis, particularly in aqueous or basic conditions, leading to ring-opening events that completely abrogate CRBN binding [2]. Furthermore, the use of standard laboratory solvents like methanol can induce methanolysis of the glutarimide moiety [3].

Because Dimethyl Sulfoxide (DMSO) is highly hygroscopic, improper preparation and storage of DMSO stock solutions will introduce atmospheric moisture, driving the hydrolytic degradation of the glutarimide ring over time [1]. This protocol establishes a self-validating, causality-driven methodology for preparing and storing highly stable DMSO stock solutions of this compound, ensuring reproducible downstream assay performance.

Physicochemical Profiling

Understanding the fundamental properties of the ligand dictates the strict handling parameters required for stock preparation.

Table 1: Key Physicochemical Properties
PropertyValue / CharacteristicImpact on Handling
Molecular Formula C₁₃H₁₁ClN₂O₃N/A
Molecular Weight 278.71 g/mol Required for precise molarity calculations.
Solubility (DMSO) ~50 mg/mL (~180 mM)Highly soluble in DMSO; requires gentle sonication [1].
Hydrolytic Stability Poor (pH > 7.0)Glutarimide ring cleaves to form inactive α-(carboxybenzamido) derivatives [2].
Solvent Compatibility Anhydrous DMSO onlyAvoid methanol (causes methanolysis) and unbuffered water [3].

Mechanism of Action Context

To understand why structural integrity is paramount, one must look at the downstream application. The glutarimide ring is the exact pharmacophore that inserts into the tri-tryptophan pocket of the CRBN TBD. Any hydrolytic ring-opening prevents this interaction, resulting in false negatives in degradation assays.

G PROTAC CRBN Ligand (5-Cl-Lenalidomide) CRBN Cereblon (CRBN) Substrate Receptor PROTAC->CRBN Binds TBD Complex Ternary Complex (CRBN-Ligand-Target) CRBN->Complex Target Target Protein (Neosubstrate) Target->Complex Ub Polyubiquitination (via CRL4 E3 Ligase) Complex->Ub Degradation Proteasomal Degradation Ub->Degradation

Mechanism of CRBN-mediated targeted protein degradation via small molecule ligands.

Materials and Reagents

  • Compound: 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Purity ≥ 98%).

  • Solvent: Anhydrous DMSO (Purity ≥ 99.9%, water content ≤ 0.005%). Do not use standard cell-culture grade DMSO that has been previously opened, as it will contain absorbed atmospheric water.

  • Equipment: Analytical balance (0.01 mg readability), bath sonicator, argon or nitrogen gas source, sterile amber glass vials or low-bind polypropylene microcentrifuge tubes.

Step-by-Step Preparation Protocol

This protocol is designed to generate a 10 mM or 50 mM stock solution while minimizing moisture ingress and thermal degradation.

Step 1: Environmental Control & Weighing
  • Allow the lyophilized compound vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, accelerating future hydrolysis.

  • Weigh the desired mass (e.g., 5.0 mg) using an analytical balance.

Step 2: Reconstitution (Dilution Matrix)

Use the following matrix to determine the exact volume of Anhydrous DMSO required.

Table 2: Reconstitution Matrix (MW = 278.71 g/mol )
Mass of CompoundVolume of DMSO for 1 mMVolume of DMSO for 10 mMVolume of DMSO for 50 mM
1.0 mg 3.588 mL0.359 mL0.072 mL
5.0 mg 17.940 mL1.794 mL0.359 mL
10.0 mg 35.880 mL3.588 mL0.718 mL
  • Add the calculated volume of Anhydrous DMSO directly to the vial.

Step 3: Dissolution
  • Cap the vial tightly and vortex for 10–15 seconds.

  • If the solution is not completely clear, place the vial in a bath sonicator at RT for 1–3 minutes. Causality: Avoid applying direct heat (e.g., heat blocks >40°C). While heat increases kinetic solubility, it exponentially accelerates the hydrolysis of the glutarimide ring if trace water is present.

Step 4: Aliquoting and Purging (Critical Step)
  • Divide the stock solution into single-use aliquots (e.g., 20–50 µL) in sterile, low-bind tubes. Causality: Repeated freeze-thaw cycles and repeated opening of a single master tube will introduce moisture, degrading the entire batch [1].

  • Self-Validating Step: Purge the headspace of each aliquot tube with a gentle stream of Argon or Nitrogen gas for 3 seconds before capping. This displaces oxygen and moisture, locking in the anhydrous state.

Workflow Visualization

G A 1. Weighing (Desiccated Environment) B 2. Solvent Addition (Anhydrous DMSO >99.9%) A->B C 3. Dissolution (Gentle Sonication/Vortexing) B->C D 4. Quality Control (Visual Inspection & LC-MS) C->D E 5. Aliquoting & Purging (Argon/Nitrogen Overlay) D->E F 6. Long-Term Storage (-80°C, Light Protected) E->F

Workflow for the preparation and storage of CRBN ligand DMSO stock solutions.

Quality Control & Downstream Application

Stability and Storage Guidelines

Adhere to the following storage limits to ensure the integrity of the glutarimide ring.

Table 3: Stability & Storage Guidelines
Storage ConditionMaximum DurationNotes
Room Temperature (Solution) < 12 HoursUse immediately for assays. Do not leave on benchtop.
-20°C (Aliquoted Solution) 1 MonthAcceptable for short-term, active project use [1].
-80°C (Aliquoted Solution) 6 MonthsRecommended for long-term archival storage.
Aqueous Buffer (pH 7.4) ~4–11 Hours (Half-life)Dilute into aqueous assay buffers immediately before use [2].
Troubleshooting: Precipitation in Aqueous Media

When diluting the DMSO stock into aqueous cell culture media or biochemical buffers, the final DMSO concentration must be kept below 0.1% - 0.5% (v/v) to prevent solvent-induced cellular toxicity and assay interference [4].

  • Issue: The compound crashes out (precipitates) upon addition to media.

  • Solution: Perform a serial dilution. First, dilute the 50 mM stock to a 1 mM intermediate working solution in DMSO. Then, add the 1 mM solution dropwise to the rapidly stirring aqueous buffer to prevent localized supersaturation.

Analytical Validation (LC-MS)

If a stock solution has been stored for >3 months, validate its integrity via LC-MS before use. Look for the parent mass [M+H]⁺ = 279.0 m/z. The presence of a mass shift of +18 Da (m/z ~297.0) indicates the addition of water (hydrolysis of the glutarimide ring), confirming the stock is compromised and must be discarded [3].

Advanced Cross-Coupling Strategies for 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of heterobifunctional Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation (TPD). Cereblon (CRBN), the substrate receptor for the CRL4A E3 ubiquitin ligase complex, is frequently recruited using immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide[1]. To expand the physicochemical space of PROTACs, researchers frequently utilize 3-(5-chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (a 5-chloro-isoindolinone glutarimide analog) as a versatile building block[2][3]. The 5-position serves as an ideal exit vector for linker attachment via transition-metal-catalyzed cross-coupling reactions[4][5].

Mechanistic Insights: Overcoming Glutarimide Instability (Expertise & Experience)

The primary challenge in cross-coupling 3-(5-chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is the base-sensitive nature of the glutarimide ring. The imide nitrogen has a pKa of ~11.4[6][7][8]. Under standard palladium-catalyzed cross-coupling conditions employing strong inorganic bases (e.g., NaOtBu, KOH) or high temperatures, the glutarimide ring is highly susceptible to base-mediated hydrolysis and ring-opening[9][10].

To circumvent this, a chemoselective Buchwald-Hartwig amination protocol has been developed leveraging Lithium hexamethyldisilazide (LiHMDS)[9][10][11]. While typically considered a strong base, LiHMDS exhibits a unique "pseudo-protecting group" effect in this context. The lithium ion coordinates with the deprotonated glutarimide nitrogen, forming an in situ aggregate that shields the imide carbonyls from nucleophilic attack and subsequent ring-opening[9][11].

Furthermore, because the C–Cl bond is inherently less reactive toward oxidative addition than a C–Br or C–I bond, highly active palladium precatalysts (e.g., Pd2(dba)3) paired with sterically demanding, electron-rich biaryl phosphine ligands (BrettPhos for primary amines; RuPhos for secondary amines) are required to drive the catalytic cycle efficiently[9][10][12].

Quantitative Data: Optimized Cross-Coupling Conditions

The following table summarizes the optimized reaction parameters for functionalizing the 5-chloro-isoindolinone scaffold while preserving glutarimide integrity[9][12][13].

Reaction TypeCoupling PartnerCatalyst / LigandBaseSolvent / TempExpected Yield
Buchwald-Hartwig (1° Amine) Primary alkyl/aryl aminesPd2(dba)3 / BrettPhosLiHMDS (1.0 M in THF)1,4-Dioxane, 90 °C60–85%
Buchwald-Hartwig (2° Amine) Secondary cyclic aminesPd2(dba)3 / RuPhosLiHMDS (1.0 M in THF)1,4-Dioxane, 90 °C65–90%
Suzuki-Miyaura (C–C Bond) Aryl/Alkyl Boronic AcidsPd(dppf)Cl2K2CO3 (aq) or Cs2CO3Dioxane/H2O, 80 °C50–75%
Sonogashira (C–C Bond) Terminal AlkynesPd(PPh3)4 / CuIEt3N (mild base)DMF, 70 °C40–65%

(Note: Yields vary based on the steric bulk and electronic properties of the specific linker being attached[9].)

Experimental Protocols

Protocol 1: Chemoselective Buchwald-Hartwig Amination (C–N Coupling)

This protocol is optimized for the attachment of amine-based PROTAC linkers (e.g., N-Boc-piperazine or PEG-amines) to the 5-chloro-isoindolinone core[9][10].

  • Reagent Preparation: In an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 3-(5-chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (1.0 equiv), the amine linker (1.2–1.5 equiv), Pd2(dba)3 (0.05 equiv), and the appropriate ligand (BrettPhos for 1° amines or RuPhos for 2° amines, 0.10 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly anhydrous and oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M relative to the isoindolinone) via syringe.

  • Base Addition (Critical Step): Slowly add a 1.0 M solution of Lithium hexamethyldisilazide (LiHMDS) in THF (2.5 equiv) dropwise at room temperature. The slow addition is crucial to allow the in situ formation of the lithium aggregate, preventing localized high concentrations of base that could trigger glutarimide hydrolysis.

  • Cross-Coupling Reaction: Place the sealed vessel in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress via LC-MS or TLC (typically 12–16 hours).

  • Quenching and Workup: Upon consumption of the starting material, cool the reaction mixture to room temperature. Quench slowly with saturated aqueous ammonium chloride (NH4Cl) to neutralize the remaining base and protonate the glutarimide. Extract the aqueous layer with ethyl acetate (EtOAc) three times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, typically eluting with a gradient of CH2Cl2/MeOH or EtOAc/Hexanes) to afford the desired PROTAC intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C–C Coupling)

This protocol is optimized for attaching aryl or alkyl boronic acid linkers to the 5-chloro position[14][15].

  • Reagent Preparation: Charge a dry reaction vessel with 3-(5-chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (1.0 equiv), the corresponding boronic acid or pinacol ester (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v, 0.2 M).

  • Inert Atmosphere: Purge the mixture with Argon for 10 minutes.

  • Cross-Coupling Reaction: Heat the mixture to 80 °C under Argon for 8–12 hours.

  • Workup and Purification: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry over Na2SO4, concentrate, and purify via flash chromatography.

Self-Validating Checkpoints (Trustworthiness)
  • Pre-Reaction: Ensure all reagents are strictly anhydrous for the Buchwald-Hartwig amination. The presence of water will rapidly hydrolyze the LiHMDS, destroying the in situ protection mechanism and leading to glutarimide cleavage.

  • In-Process Monitoring: Monitor the reaction via LC-MS. The desired product mass [M+H]+ should be observed without the +18 Da mass shift indicative of glutarimide hydrolysis (ring-opened glutaric acid derivative).

  • Post-Reaction: A successful quench with NH4Cl will result in a phase separation where the aqueous layer remains slightly acidic to neutral (pH ~6-7), ensuring the glutarimide is fully protonated before extraction.

Mandatory Visualizations

PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary PROTAC PROTAC Molecule (Linker + CRBN Ligand) PROTAC->Ternary E3 E3 Ligase Complex (CRBN/DDB1/Cul4A) E3->Ternary Ub Polyubiquitination Ternary->Ub E2 Ub-Transfer Proteasome 26S Proteasome Ub->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Cleavage

Logical relationship of PROTAC-mediated target protein degradation via ternary complex formation.

Workflow Step1 1. Reagent Preparation Dry 5-Cl-Isoindolinone & Amine Step2 2. Catalyst Activation Pd2(dba)3 + BrettPhos/RuPhos Step1->Step2 Step3 3. Base Addition Dropwise addition of 1M LiHMDS Step2->Step3 Step4 4. Cross-Coupling Heat at 90°C under Argon Step3->Step4 In-situ Protection Step5 5. Quenching & Workup NH4Cl quench, EtOAc extraction Step4->Step5 Step6 6. Purification Flash Chromatography / HPLC Step5->Step6

Step-by-step experimental workflow for the base-sensitive Buchwald-Hartwig amination.

References

  • Lejava, A., Miseo, G. A., Phan, T., et al. (2025). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Ba, X., Dehghany, M., Mortensen, D. S., & Holmberg-Douglas, N. (2026). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. [Link]

Sources

X-ray crystallography protocols for 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione with CRBN

Author: BenchChem Technical Support Team. Date: April 2026

Target Ligand: 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione Audience: Structural Biologists, Medicinal Chemists, and Targeted Protein Degradation (TPD) Researchers

Executive Summary

The development of immunomodulatory drugs (IMiDs) and molecular glues has revolutionized targeted protein degradation. Cereblon (CRBN), the substrate receptor for the CRL4 E3 ubiquitin ligase complex, is the primary target for these compounds[1]. This application note provides a comprehensive, self-validating X-ray crystallography protocol for resolving the human DDB1-CRBN complex bound to 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione , a high-affinity 5-chloro isoindolinone analog. By detailing the causality behind each biochemical decision, this guide ensures robust protein-ligand assembly, optimal crystal growth, and high-resolution structural determination.

Mechanistic Rationale: The 5-Chloro Advantage

To successfully crystallize a CRBN-ligand complex, one must understand the biophysical role of the ligand. The compound 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione consists of two critical pharmacophores:

  • The Glutarimide Ring: This moiety anchors the compound deep within the hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp388) of CRBN's Thalidomide-Binding Domain (TBD). It forms essential hydrogen bonds with the backbone of His378 and Trp380[2].

  • The 5-Chloro-Isoindolinone Core: Unlike the 4-amino substitution in lenalidomide, the 5-chloro substitution projects directly into the solvent interface[3].

Causality in Crystallography: Apo-CRBN is highly flexible, making it notoriously difficult to crystallize. The binding of the glutarimide ring rigidifies the TBD. Furthermore, the highly electronegative and bulky 5-chloro group alters the surface topography of CRBN. This unique surface modification is responsible for the recruitment of distinct neosubstrates (e.g., GSPT1 vs. IKZF1)[2]. During crystallization, this solvent-exposed halogen can also influence crystal packing by participating in halogen bonding with adjacent asymmetric units, necessitating precise optimization of precipitants.

Experimental Architecture & Validation Workflow

The following workflow outlines the critical path from protein generation to structural refinement. Each step is gated by a biophysical validation checkpoint to prevent the propagation of degraded or unstructured protein into the crystallization trials.

Workflow A 1. Co-Expression (Sf9 Cells) B 2. Purification (Ni-NTA & SEC) A->B C 3. Quality Control (DLS & ITC) B->C D 4. Complex Assembly (Ligand Soaking) C->D E 5. Crystallization (Vapor Diffusion) D->E F 6. X-Ray Diffraction & Refinement E->F

Caption: Workflow for CRBN-DDB1 complex crystallization with 5-chloro-isoindolinone ligands.

Self-Validating Protocol for DDB1-CRBN-Ligand Crystallography

Phase I: Co-Expression & Complex Assembly

CRBN is inherently unstable in isolation and requires its adaptor protein, DDB1, for proper folding. While recent truncated constructs (CRBN_ΔHBD) allow for E. coli expression[4], full-length neosubstrate interface mapping requires the intact DDB1-CRBN complex produced in eukaryotic systems.

  • Baculovirus Co-Infection: Infect Spodoptera frugiperda (Sf9) cells with baculoviruses encoding full-length human DDB1 (residues 1–1140) and N-terminally His-tagged human CRBN (residues 40–442).

    • Causality: Sf9 cells provide the eukaryotic chaperones necessary to fold the massive ~180 kDa heterodimer.

  • Lysis & Clarification: Lyse cells in 50 mM HEPES (pH 7.5), 500 mM NaCl, 10% glycerol, 10 mM imidazole, and 1 mM TCEP.

    • Causality: TCEP is strictly required instead of DTT or β-mercaptoethanol. CRBN contains a C-terminal zinc finger crucial for structural integrity; TCEP maintains a reducing environment without stripping the coordinated Zn²⁺ ion.

Phase II: Biophysical Quality Control (The Self-Validation)

Before proceeding to crystallization, the complex must prove its structural integrity.

  • Size Exclusion Chromatography (SEC): Pass the Ni-NTA eluate through a Superdex 200 column.

    • Validation Check: The complex must elute as a single, sharp monodisperse peak at ~180 kDa. A Polydispersity Index (PDI) < 0.2 via Dynamic Light Scattering (DLS) confirms the absence of aggregates.

  • Ligand Binding Verification: Perform a Fluorescence Polarization (FP) assay using a known fluorescent CRBN tracer.

    • Validation Check: Titrate the 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione. A successful displacement curve yielding a Kd​ of 50–150 nM confirms the TBD is properly folded and active.

Phase III: Crystallization & Cryoprotection
  • Ligand Co-Incubation: Concentrate the validated DDB1-CRBN complex to 10 mg/mL. Add the 5-chloro analog dissolved in 100% DMSO to a final molar ratio of 1:3 (Protein:Ligand). Ensure final DMSO concentration does not exceed 2% (v/v).

    • Causality: A 3-fold molar excess drives the binding equilibrium to near 100% occupancy, locking the flexible TBD loop into a rigid conformation necessary for crystal lattice formation.

  • Hanging-Drop Vapor Diffusion: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.1 M HEPES pH 7.5, 10–15% PEG 3350, 0.2 M L-Proline) and seal over the reservoir at 20°C.

    • Causality: PEG 3350 acts as a molecular crowding agent to gently lower protein solubility. L-Proline acts as an osmolyte, protecting the hydrophobic surfaces of DDB1 from non-specific aggregation, thereby promoting ordered nucleation.

  • Cryoprotection: Harvest crystals after 3–5 days. Briefly soak them in the reservoir solution supplemented with 25% (v/v) ethylene glycol and 1 mM of the 5-chloro ligand before flash-freezing in liquid nitrogen.

    • Causality: Ethylene glycol prevents ice crystal formation during flash-freezing, which would otherwise destroy the delicate protein lattice.

Phase IV: Data Collection & Phase Determination
  • Diffraction: Collect X-ray diffraction data at 100 K at a synchrotron light source (e.g., APS or Diamond Light Source).

  • Molecular Replacement: Use the apo-DDB1-CRBN structure (or a lenalidomide-bound structure, e.g., PDB: 4TZ4[5]) as a search model for molecular replacement in PHASER.

    • Validation Check: Clear positive Fo​−Fc​ difference electron density (>3σ) must be visible in the tri-tryptophan pocket, precisely matching the shape of the 5-chloro-isoindolinone ligand.

Quantitative Data Synthesis

To contextualize the biophysical behavior of the 5-chloro analog, compare its metrics against standard IMiDs. The halogen substitution generally increases binding affinity and alters the resolution limits due to changes in loop stabilization.

LigandGlutarimide RingIsoindolinone SubstitutionCRBN Binding Affinity ( Kd​ )Typical Crystal Resolution (Å)Primary Neosubstrate Profile
Thalidomide YesNone (Phthalimide)~250 nM3.0 – 3.2SALL4, MEIS2
Lenalidomide Yes4-Amino~178 nM3.0IKZF1, IKZF3, CK1α
5-Chloro Analog Yes5-Chloro~50 – 150 nM2.8 – 3.0GSPT1, IKZF1/3

Data synthesized from established CRL4-CRBN binding assays and structural repositories[3][5].

Structural Dynamics & Neosubstrate Interface

The ultimate goal of crystallizing this complex is to map the ternary interface. The diagram below illustrates the causal chain of molecular interactions. The 5-chloro group does not interact with CRBN itself; rather, it creates a highly specific steric and electrostatic "floor" that dictates which neosubstrate can dock onto the complex.

Mechanism CRBN CRBN Tri-Tryptophan Pocket (Trp380, Trp386, Trp388) Ligand 3-(5-Chloro-1-oxoisoindolin-2-yl) piperidine-2,6-dione CRBN->Ligand Glutarimide Ring (H-bonds & Hydrophobic) Neosubstrate Target Neosubstrate (e.g., GSPT1, IKZF1) CRBN->Neosubstrate Direct Protein-Protein Interactions Ligand->Neosubstrate 5-Chloro-Isoindolinone (Steric & Electrostatic Fit)

Caption: Tripartite interaction model of CRBN, the 5-chloro analog, and recruited neosubstrate.

References

  • Fischer, E. S., et al. (2014). "Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 512(7512), 49-53. Available at: [Link]

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21(9), 803-809. Available at:[Link]

  • Kozicka, Z., & Thomä, N. H. (2022). "Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic." Biochemistry, 61(20), 2133-2141. Available at:[Link]

  • Watson, E. R., et al. (2024). "Engineering CRBN for rapid identification of next generation binders." bioRxiv. Available at:[Link]

  • Protein Data Bank (PDB) Entry 4TZ4. "Crystal Structure of Human Cereblon in Complex with DDB1 and Lenalidomide." Available at:[Link]

Sources

Application Note: 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione as a Privileged Building Block for AML PROTACs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) and Cereblon E3 Ligase Modulating Drugs (CELMoDs) has revolutionized targeted therapy in Acute Myeloid Leukemia (AML)[1]. At the core of this chemical biology revolution is the strategic selection of E3 ligase-recruiting ligands. While traditional 4-substituted thalidomide and lenalidomide derivatives dominate the landscape, 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 1416990-11-8) has emerged as a structurally privileged building block. By shifting the linker exit vector to the 5-position of the isoindolinone ring, this scaffold enables the degradation of sterically demanding neo-substrates, such as GSPT1, which are critical drivers of AML pathogenesis[2].

Mechanistic Rationale & Structural Biology

The 5-Position Exit Vector

Structural analysis of the CRL4^CRBN complex reveals that the glutarimide ring anchors deep within the tri-tryptophan pocket (Trp380, Trp386, Trp400) of the Cereblon (CRBN) protein[3]. Historically, linkers have been attached at the 4-position of the phthalimide/isoindolinone ring. However, the 5-position projects directly into the solvent channel at a distinctly different trajectory.

This altered angle is not merely a synthetic convenience; it fundamentally changes the ternary complex architecture (Target-PROTAC-CRBN). For challenging AML targets like GSPT1, the 5-substituted vector creates a highly cooperative protein-protein interface that 4-substituted ligands cannot achieve[2].

The 5-Chloro Synthetic Handle

The chloro group at the 5-position serves as a highly versatile electrophile. It is stable under standard physiological and storage conditions but is perfectly primed for Palladium-catalyzed Buchwald-Hartwig cross-coupling. This allows for the rapid, late-stage functionalization of the CRBN ligand with various amine-bearing linkers (e.g., piperazine, PEG-amines) to construct diverse PROTAC libraries.

PROTAC_Mechanism Target AML Target Protein (e.g., GSPT1, BRD4) PROTAC PROTAC / CELMoD (5-Substituted Ligand) Target->PROTAC Warhead binding Ub Polyubiquitination PROTAC->Ub Proximity-induced Ub transfer CRBN CRBN E3 Ligase Complex CRBN->PROTAC Glutarimide binding Proteasome 26S Proteasome Degradation Ub->Proteasome Target destruction

Diagram 1: Mechanism of action for 5-substituted CRBN modulators in targeted AML protein degradation.

Experimental Protocols: Synthesis and Validation

As a Senior Application Scientist, I emphasize that successful PROTAC synthesis requires anticipating side reactions. The glutarimide moiety of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is highly susceptible to base-catalyzed hydrolysis and ring-opening. Traditional Buchwald-Hartwig conditions utilizing strong bases (e.g., NaOtBu) will destroy the CRBN-binding pharmacophore.

To create a self-validating and high-yielding protocol, RuPhos Pd G3 is employed due to its rapid oxidative addition to aryl chlorides at moderate temperatures. Cesium carbonate (Cs2CO3) is selected as a mild base to prevent the ring-opening of the glutarimide.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Attach an amine-terminated linker to the 5-chloro building block.

  • Preparation: In an oven-dried Schlenk flask under argon, add 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (1.0 equiv, 0.5 mmol), the amine-linker (1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Catalyst Addition: Add RuPhos Pd G3 (0.05 equiv) and RuPhos ligand (0.05 equiv).

  • Solvent: Inject anhydrous 1,4-Dioxane (5 mL). Causality note: Rigorously anhydrous solvent is critical; trace water combined with Cs2CO3 will rapidly hydrolyze the glutarimide ring.

  • Reaction: Heat the mixture to 80°C for 4 hours.

  • Self-Validating Checkpoint: At 2 hours, withdraw a 10 µL aliquot for LC-MS analysis.

    • Validation Criteria: Look for the desired product mass. If a mass of [M+18] is observed, glutarimide hydrolysis is occurring. If [M+18] exceeds 5%, immediately lower the temperature to 70°C and verify solvent anhydrousness.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium/salts, and concentrate under reduced pressure. Purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA).

Protocol 2: Cellular Degradation Assay in AML Cells

Objective: Validate the degradation efficacy of the assembled PROTAC in MV4-11 AML cells.

  • Cell Culture: Culture MV4-11 cells in RPMI-1640 supplemented with 10% FBS. Seed at 1×106 cells/mL in 6-well plates.

  • Treatment: Treat cells with the PROTAC at varying concentrations (1 nM, 10 nM, 100 nM, 1 µM) and a DMSO vehicle control for 12 hours.

  • Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Self-Validating Immunoblotting: Perform Western blotting for the target protein (e.g., GSPT1).

    • Critical Control: Simultaneously blot for CRBN . A successful PROTAC must degrade the target without inducing the auto-ubiquitination and degradation of the E3 ligase itself. If CRBN levels drop, the PROTAC is acting as a molecular glue for CRBN auto-degradation, which will limit its therapeutic window.

Synthetic_Workflow BB 3-(5-Chloro-1-oxoisoindolin-2-yl) piperidine-2,6-dione Coupling Buchwald-Hartwig Cross-Coupling (RuPhos Pd G3, Mild Base) BB->Coupling Step 1 Intermediate Linker-CRBN Ligand Intermediate Coupling->Intermediate Yield: 60-80% Conjugation Warhead Conjugation (Amide/Click Chemistry) Intermediate->Conjugation Step 2 Final Fully Assembled AML PROTAC Conjugation->Final Purification Validation LC-MS & NMR (Check Glutarimide Integrity) Final->Validation QC Check

Diagram 2: Synthetic workflow from the 5-chloro building block to a fully assembled AML PROTAC.

Quantitative Data Presentation

The shift from 4-substituted to 5-substituted ligands has yielded profound differences in target compatibility and degradation kinetics in AML models.

Table 1: Comparison of CRBN Ligand Substitution Vectors

Ligand ScaffoldExit Vector PositionTarget CompatibilityExample Degrader
Thalidomide4-position (Phthalimide)BRD4, BTKdBET1
Lenalidomide4-position (Isoindolinone)IKZF1/3, CK1αCC-220 (Iberdomide)
5-Chloro-Isoindolinone 5-position (Isoindolinone) GSPT1, Novel Targets CC-90009 (CELMoD)

Table 2: Quantitative Degradation Metrics of 5-Substituted CRBN Modulators in AML

Target ProteinAML Cell LineDC50 (Degradation)Cell Viability (IC50)Key Pathway Affected
GSPT1MV4-11~10 nM~14 nMGCN1/GCN2/ATF4 Activation
GSPT1HL-60~15 nM~20 nMApoptosis (Caspase 3/7)
BRD4 (PROTAC)THP-1~25 nM~40 nMc-MYC Downregulation

References

  • Hansen JD, et al. "CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry, 2021, 64(4), 1835-1843.[Link]

  • Anwar Z, et al. "PROTACs: Mechanism and Bioavailability enhancement strategies by nanotechnology, RNA viral infections and Prodrug development." German J Pharm Biomaterials, 2024.[Link]

  • RCSB Protein Data Bank. "6XK9: Cereblon in complex with DDB1, CC-90009, and GSPT1." RCSB PDB, 2020.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione Linker Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yields encountered during the crucial linker coupling step with 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, a cornerstone building block in the synthesis of targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs). Here, we dissect common experimental challenges, explain the underlying chemical principles, and offer field-proven protocols to enhance your reaction outcomes.

Introduction: The Critical Amide Bond

The conjugation of a linker to the 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione moiety, a widely utilized Cereblon (CRBN) E3 ligase ligand, is most commonly achieved through the formation of an amide bond. This reaction typically involves coupling the carboxylic acid terminus of a linker with an amine-functionalized derivative of the CRBN ligand, or vice versa. While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to disappointingly low yields. This guide will navigate you through these challenges towards a successful synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My amide coupling reaction is resulting in a very low yield or failing completely. What are the likely causes?

Low yields in the amide coupling of your linker to the 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione core can stem from several factors. Let's break down the most common culprits.

Potential Cause 1: Inefficient Carboxylic Acid Activation

For an amide bond to form, the carboxylic acid must be "activated" to create a better leaving group than the hydroxyl group. If this activation is incomplete or the activated species is unstable, the reaction will not proceed efficiently.

  • Troubleshooting & Optimization:

    • Choice of Coupling Reagent: Standard carbodiimides like EDC, often used with HOBt, may not be potent enough for all substrates.[1] Consider more powerful uronium/aminium salt-based reagents such as HATU, HBTU, or TBTU.[2] HATU, in particular, is highly effective for challenging couplings.[3]

    • Reagent Quality: Coupling reagents are often moisture-sensitive. Ensure you are using fresh, anhydrous reagents and solvents.

    • Activation Time: Allow sufficient time for the carboxylic acid to be activated by the coupling reagent before adding the amine component. A pre-activation time of 15-30 minutes at room temperature is a good starting point.[3]

Potential Cause 2: Suboptimal Reaction Conditions

The reaction environment plays a critical role in the success of the coupling reaction.

  • Troubleshooting & Optimization:

    • Solvent Selection: Anhydrous polar aprotic solvents are generally preferred.[1] Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are common choices. If solubility is an issue, DMF or DMSO are often superior.

    • Base Selection: A non-nucleophilic organic base is crucial to neutralize the acid formed during the reaction without interfering with the coupling. Diisopropylethylamine (DIPEA) is a widely used and effective choice.[3]

    • Temperature: While many amide couplings proceed well at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes improve yields, especially with sterically hindered substrates.[2]

    • Concentration: Ensure the reaction is not too dilute. A concentration range of 0.1-0.5 M is a reasonable starting point.

Potential Cause 3: Instability of the Glutarimide Ring

The piperidine-2,6-dione (glutarimide) ring, essential for CRBN binding, is susceptible to hydrolysis under both acidic and basic conditions.[1] This can lead to ring-opening and the formation of inactive byproducts.

  • Troubleshooting & Optimization:

    • Strict pH Control: Maintain a near-neutral or slightly basic pH throughout the reaction and workup.[1] Avoid strong acids and bases. If an acidic or basic workup is necessary, minimize the exposure time and use cooled solutions.

    • Anhydrous Conditions: Meticulously use anhydrous solvents and reagents to minimize water, which can facilitate hydrolysis.[1]

Q2: I'm observing multiple spots on my TLC/LC-MS, and purification is difficult. What are these impurities?

The appearance of multiple spots is a common issue and can be attributed to side reactions or unreacted starting materials.

Potential Impurity 1: Unreacted Starting Materials

This is the most straightforward impurity to identify, usually by co-spotting with the starting materials on a TLC plate or by their mass in LC-MS analysis.

  • Troubleshooting & Optimization:

    • Stoichiometry: While a 1:1 ratio is theoretically sound, using a slight excess (1.1-1.2 equivalents) of the more accessible or less expensive coupling partner can drive the reaction to completion.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. Some sluggish reactions may require longer reaction times (up to 24 hours).

Potential Impurity 2: N-Acylurea Byproduct (with Carbodiimides)

When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.

  • Troubleshooting & Optimization:

    • Use of Additives: Including 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate to form a more stable active ester, minimizing N-acylurea formation.

    • Purification: The dicyclohexylurea (DCU) byproduct from DCC is often insoluble in common organic solvents and can be removed by filtration.[3]

Potential Impurity 3: Hydrolyzed Glutarimide Ring

As mentioned in Q1, the glutarimide ring can open, leading to a new carboxylic acid and primary amide. This byproduct will have a different polarity and mass.

  • Troubleshooting & Optimization:

    • Refer to the pH control and anhydrous condition recommendations in Q1.

Potential Impurity 4: Epimerization

If your linker or the chiral center on the piperidine-2,6-dione is susceptible to racemization, the basic conditions of the reaction can lead to the formation of diastereomers, which can be difficult to separate.

  • Troubleshooting & Optimization:

    • Coupling Reagents: Use coupling reagents known to suppress racemization, such as those that incorporate HOAt or OxymaPure.[2]

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help minimize epimerization.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is a robust starting point for the coupling of a carboxylic acid-terminated linker to an amine-functionalized 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivative.

  • Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the amine-functionalized 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (1.0 equivalent) and the carboxylic acid-terminated linker (1.1 equivalents) in anhydrous DMF (to a concentration of 0.1-0.2 M).

  • Activation: To the stirred solution, add HATU (1.2 equivalents) followed by DIPEA (3.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 2-12 hours.[4]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling via an Acid Chloride

For particularly unreactive amines or challenging couplings, converting the carboxylic acid to a more reactive acid chloride can be effective.

  • Acid Chloride Formation: In a dry, inert atmosphere, dissolve the carboxylic acid-terminated linker (1.0 equivalent) in anhydrous DCM. Add oxalyl chloride (1.5 equivalents) dropwise, followed by a catalytic amount of DMF (1-2 drops). Stir at room temperature for 1-2 hours or until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Coupling: Dissolve the freshly prepared acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the amine-functionalized 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (1.0 equivalent) and DIPEA (2.0 equivalents) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring & Work-up: Monitor and work up the reaction as described in Protocol 1.

Data Presentation & Visualization

Table 1: Common Coupling Reagents for Amide Bond Formation
Reagent ClassExamplesBase RequiredAdvantagesDisadvantages
Carbodiimides EDC, DCCTypically none, but a base is used for the amineCost-effective, readily availableCan form N-acylurea byproducts, DCC byproduct can be difficult to remove
Uronium/Aminium Salts HATU, HBTU, TBTUNon-nucleophilic base (e.g., DIPEA)High efficiency, fast reaction times, low racemization (especially HATU)More expensive than carbodiimides
Phosphonium Salts PyBOP, PyAOPNon-nucleophilic base (e.g., DIPEA)Very effective for difficult couplings, low racemizationCan be more expensive, byproducts can complicate purification
Diagram 1: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK change_reagent Change Coupling Reagent optimize_conditions->change_reagent sub_conditions Solvent? Temperature? Base? optimize_conditions->sub_conditions check_stability Investigate Substrate Stability change_reagent->check_stability sub_reagents sub_reagents change_reagent->sub_reagents sub_stability Glutarimide Ring Hydrolysis? check_stability->sub_stability success Improved Yield sub_conditions->success sub_reagents->success sub_stability->success

Caption: A logical workflow for troubleshooting low yields in amide coupling reactions.

Diagram 2: General Reaction Scheme for Amide Coupling

Caption: General chemical transformation for amide bond formation.

References

  • A Rapid UPLC™-MS/MS Method for the Quantification of PROTACs-3-Gefitinib and Urinary Metabolites Following Subcutaneous Administration to Male Rats. [Link]

  • Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC. [Link]

  • Rapid Synthesis of Pomalidomide-Conjugates for the Development of Protein Degrader Libraries - ResearchGate. [Link]

  • A General Strategy for the Preparation of Thalidomide-Conjugate Linkers - ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • An Antibody‐Drug Conjugate for Multiple Myeloma Prepared by Multi‐Arm Linkers - PMC. [Link]

  • Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A. [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. [Link]

  • Skeletal remodeling of chalcone-based pyridinium salts to access isoindoline polycycles and their bridged derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05741C. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - Semantic Scholar. [Link]

  • An Antibody‐Drug Conjugate for Multiple Myeloma Prepared by Multi‐Arm Linkers. [Link]

  • Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • US8946265B2 - Process for the preparation of lenalidomide - Google P
  • Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • Base-Promoted Cascade Reactions for the Synthesis of 3,3- Dialkylated Isoindolin-1-ones and 3‐Methyleneisoindolin - IRIS. [Link]

  • Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction | Organic Letters - ACS Publications. [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC. [Link]

  • Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling | Request PDF - ResearchGate. [Link]

  • Proteolysis-targeting chimeras with reduced off-targets - PMC. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. [Link]

  • Scalable and green process for the synthesis of anticancer drug lenalidomide | Request PDF - ResearchGate. [Link]

  • Overcoming purification hurdles for ADC linker payloads - Sterling Pharma Solutions. [Link]

  • Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • Enantioselective Synthesis of Isoindolinone by Sequential Palladium-Catalyzed Aza-Heck/Suzuki Coupling Reaction | Organic Letters - ACS Publications. [Link]

  • WO2016024286A2 - An improved process for synthesis of lenalidomide - Google P
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides | Organic Letters - ACS Publications. [Link]

  • PH12015502477A1 - Synthesis of 3-(5-amino-2-methyl-4-oxoquinazolin-3(4h)-yl)
  • NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF - European Patent Office - EP 3623366 A1. [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts | ACS Omega. [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC. [Link]

  • METHOD FOR PREPARING LENALIDOMIDE - European Patent Office - EP 3789385 A1 - Googleapis.com.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC. [Link]

Sources

Technical Support Center: Troubleshooting Off-Target Effects in 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione PROTACs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals, you are likely utilizing the 3-(5-chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione core (a 5-chloro-isoindolinone glutarimide derivative) to hijack the Cereblon (CRBN) E3 ligase for targeted protein degradation. While this ligand is highly efficient at recruiting CRBN, the 5-chloro substitution on the isoindolinone ring fundamentally alters the solvent-exposed surface of the E3 ligase. This structural perturbation frequently stabilizes unintended ternary complexes with endogenous proteins, leading to the rapid, off-target degradation of "neosubstrates" such as GSPT1, IKZF1/3, and SALL4[1].

This guide provides field-proven, mechanistically grounded workflows to diagnose, validate, and engineer away these off-target liabilities.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why does my 5-chloro-isoindolinone PROTAC cause rapid cell death even in cell lines that do not express my Target Protein of Interest (POI)? A: You are likely observing the degradation of GSPT1 (G1 to S phase transition 1). GSPT1 is an essential eukaryotic translation termination factor. The 5-chloro substitution on the isoindolinone core creates a highly favorable hydrogen-bonding and steric environment that accommodates the β-hairpin "G-loop" degron of GSPT1[2]. When GSPT1 is polyubiquitinated and degraded, global protein translation halts, resulting in rapid, POI-independent cytotoxicity.

Q: How does the linker attachment point influence neosubstrate recruitment? A: The exit vector is critical. Attaching your linker at the 5-position of the isoindolinone ring often mimics the molecular glue activity of compounds like CC-885. This vector projects directly into the interface where the GSPT1 G-loop or the IKZF1 zinc-finger domain binds[1]. Shifting the linker to the 4-position or adding steric bulk adjacent to the 5-chloro group can introduce a "steric bump" that physically clashes with neosubstrates, rescuing off-target toxicity while preserving POI degradation[3].

Q: Can I rely solely on Western blots to confirm off-target degradation? A: No. Western blots only show steady-state protein levels, which can be altered by transcriptional downregulation secondary to cellular stress. To prove causality, you must utilize a self-validating system: demonstrate that the loss of the neosubstrate is completely rescued by pre-treating the cells with the proteasome inhibitor MG132 or the neddylation inhibitor MLN4924[3]. If the protein still disappears in the presence of MLN4924, the effect is an artifact, not PROTAC-mediated degradation.

Part 2: Visualizing the Degradation Pathways

G PROTAC 5-Cl-Isoindolinone PROTAC CRBN CRBN E3 Ligase PROTAC->CRBN Binds Tri-Trp Pocket Complex_On On-Target Ternary Complex (CRBN-PROTAC-POI) CRBN->Complex_On Complex_Off Off-Target Ternary Complex (CRBN-PROTAC-Neo) CRBN->Complex_Off POI Target Protein (POI) POI->Complex_On Neo Neosubstrate (e.g., GSPT1, IKZF1) Neo->Complex_Off G-loop / Zinc-finger Ub_On Polyubiquitination Complex_On->Ub_On Ub_Off Polyubiquitination Complex_Off->Ub_Off Degradation Proteasomal Degradation Ub_On->Degradation Ub_Off->Degradation

Fig 1. Divergent pathways of on-target POI degradation vs. off-target neosubstrate degradation.

Part 3: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Unexplained Cytotoxicity Masking POI Degradation

The Problem: Your PROTAC exhibits an IC50 for cell viability in the low nanomolar range, but your POI is not an essential survival gene. The Causality: You are likely degrading a critical neosubstrate (GSPT1 or CK1α)[4].

Protocol: GSPT1-G575N Rescue Assay To definitively prove that cytotoxicity is driven by GSPT1 degradation and not your POI, you must break the ternary complex specifically at the neosubstrate interface.

  • Cell Line Engineering: Utilize a HEK293 cell line stably co-expressing CRBN and the G-loop degron mutant GSPT1-G575N [5]. The G575N mutation introduces steric hindrance that physically prevents CRBN recruitment without altering normal translation function.

  • Treatment: Plate wild-type (WT) and GSPT1-G575N cells in a 96-well format. Treat with your PROTAC in a 10-point dose-response curve (0.1 nM to 10 µM).

  • Validation: Assess cell viability at 48 hours using a luminescent ATP assay (e.g., CellTiter-Glo).

  • Interpretation: If viability is restored in the GSPT1-G575N line but remains suppressed in the WT line, your toxicity is definitively caused by GSPT1 off-target degradation.

Issue 2: Confirming Direct Neosubstrate Engagement

The Problem: Proteomics reveals the depletion of multiple proteins, but it is unclear which are direct neosubstrates and which are downstream secondary effects. The Causality: True PROTAC-mediated degradation requires the physical formation of a ternary complex. Measuring this physical proximity isolates the binding event from downstream proteasomal kinetics.

Protocol: NanoBRET Ternary Complex Profiling

  • Transfection: Co-transfect HEK293 cells with plasmids encoding HaloTag®-CRBN and NanoLuc®-fused neosubstrates (IKZF1, GSPT1, SALL4)[4].

  • Self-Validating Control: Split the cells into two arms. Pre-treat Arm B with 10 µM MG132 for 1 hour to block proteasomal degradation, ensuring the complex accumulates and is not prematurely destroyed during the assay.

  • Tracer Addition: Add the HaloTag NanoBRET 618 Ligand to all wells.

  • PROTAC Treatment: Treat with your 5-chloro-isoindolinone PROTAC for 6 hours.

  • Measurement: Read the BRET ratio (emission at 618 nm / 460 nm). A dose-dependent increase in the BRET ratio confirms direct, physical ternary complex formation with the neosubstrate.

Part 4: Data Presentation & Mitigation Strategies

Table 1: Quantitative Profiling of Common CRBN Neosubstrates

Use this table to correlate your observed phenotypic anomalies with specific off-target liabilities.

NeosubstrateRecognition DegronCellular Consequence of DegradationTypical DC50 Range
GSPT1 β-hairpin G-loopSevere, rapid, broad-spectrum cytotoxicity< 10 nM
IKZF1 / IKZF3 Zinc-finger (C2H2)Hematological toxicity (neutropenia)1 - 50 nM
SALL4 Zinc-finger (C2H2)Teratogenicity (embryonic toxicity)10 - 100 nM
CK1α β-hairpinp53 activation / generalized toxicity50 - 200 nM
Table 2: Chemical Engineering Strategies to Mitigate Off-Targets

If your 5-chloro-isoindolinone PROTAC fails the selectivity assays above, apply these structural modifications.

Modification StrategyStructural RationaleImpact on Target (POI)Impact on Neosubstrates
Shift linker from 5-position to 4-position Disrupts the hydrogen bonding network required for GSPT1 G-loop stabilization.Variable; requires re-optimization of linker length.Generally abolishes GSPT1 degradation[3].
Substitute 5-Cl with a bulky group (e.g., isobutyl) Induces a severe steric clash with the CK1α and IKZF1 interfaces.May slightly reduce binary CRBN affinity.Significantly reduces IKZF1 and CK1α degradation.
Scaffold Hop to VHL Ligand Completely bypasses the CRBN neosubstrate interface by utilizing a different E3 ligase.Maintains degradation if POI has accessible lysines for VHL.100% elimination of CRBN-specific neosubstrates.

Part 5: Troubleshooting Workflow Visualization

Workflow Start Observe Unexplained Cytotoxicity Test1 Run Proteomics / NanoBRET for GSPT1 & IKZF1 Start->Test1 Decision1 Are Neosubstrates Degraded? Test1->Decision1 Path_Yes Confirm Off-Target Toxicity Decision1->Path_Yes Yes Path_No Investigate POI Biology Decision1->Path_No No Mitigation1 Alter Linker Exit Vector (Shift from 5-position) Path_Yes->Mitigation1 Mitigation2 Scaffold Hop (e.g., VHL Ligand) Path_Yes->Mitigation2 Mitigation3 Steric Bumping (Add bulk to Isoindolinone) Path_Yes->Mitigation3

Fig 2. Decision tree for diagnosing and mitigating off-target degradation in PROTAC workflows.

References

  • Promega Corporation.
  • National Institutes of Health (PMC).
  • Journal of Medicinal Chemistry (ACS).Research Progress in Targeting GSPT1: Molecular Glues, Bifunctional Degraders, and Antibody-Enabled Molecular Glues for Cancer Therapy.
  • bioRxiv.Integrated proteomic screening reveals design principles of CRBN molecular glue degraders. bioRxiv.
  • Journal of Medicinal Chemistry (ACS).Discovery of BMS-986458, a Potent and Selective B-Cell Lymphoma 6 Protein Ligand-Directed Degrader, for the Treatment of B-Cell Non-Hodgkin Lymphoma.

Sources

Technical Support Center: Synthesis of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione - A Guide to Preventing Hydrolysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working with complex heterocyclic molecules. Our focus today is on a common yet critical challenge encountered during the synthesis of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: preventing unwanted hydrolysis. This document provides in-depth, experience-driven advice to help you maximize yield and purity by understanding and controlling the underlying chemical instability of this scaffold.

Part 1: Understanding the Molecular Instability

Before troubleshooting, it is essential to understand the inherent chemical liabilities of the target molecule. The structure contains two distinct cyclic amide-based functionalities, both of which are susceptible to hydrolysis under common synthetic conditions.

FAQ 1: Why is 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione so prone to hydrolysis?

This molecule's susceptibility to hydrolysis stems from the presence of two electrophilic carbonyl carbons within its two ring systems: the isoindolinone (a lactam, or cyclic amide) and the piperidine-2,6-dione (a glutarimide, or cyclic imide). Both amides and imides can be cleaved by nucleophilic attack from water, a reaction that is significantly accelerated by the presence of acid or base catalysts.[1][2] The glutarimide ring, in particular, is often more labile than the isoindolinone moiety.[3][4]

cluster_mol 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione cluster_labels Susceptible Hydrolysis Sites mol mol a Glutarimide Ring (Imide) Highly Susceptible b Isoindolinone Ring (Lactam) Susceptible p1 p1->a p2 p2->b

Caption: Key hydrolytic weak points in the target molecule.

FAQ 2: What are the primary hydrolysis byproducts I should expect to see in my analysis?

Hydrolysis will result in ring-opening of either the glutarimide or the isoindolinone system. Analytically, you should look for mass additions corresponding to one or more water molecules (+18 Da per hydrolysis event) in your LC-MS data.

  • Product A: Glutarimide Ring Opening. This is often the primary degradation pathway.[3] It results in the formation of a glutaramic acid derivative.

  • Product B: Isoindolinone Ring Opening. This pathway cleaves the lactam to form a carboxylic acid on the benzene ring and a primary amide.

These byproducts will have significantly different polarities compared to the parent molecule, often leading to tailing or distinct impurity peaks in chromatographic analyses.

G cluster_hydrolysis Hydrolysis Pathways Parent Parent Molecule (M) ProductA Product A Glutarimide Cleavage (M+18) Parent->ProductA H₂O (Acid or Base) ProductB Product B Isoindolinone Cleavage (M+18) Parent->ProductB H₂O (Acid or Base) ProductC Double Hydrolysis Product (M+36) ProductA->ProductC H₂O ProductB->ProductC H₂O G start 1. Oven-Dry Glassware (>120°C, 4h) a 2. Assemble Hot & Cool Under Inert Gas (N₂/Ar) start->a b 3. Add Anhydrous Solvent & Reagents via Syringe a->b c 4. Maintain Positive Inert Gas Pressure (via bubbler or balloon) b->c d 5. Run Reaction to Completion c->d e 6. Cool to 0°C Before Quench d->e f 7. Quench with Cold, Buffered Aqueous Solution (if necessary) e->f end Proceed to Rapid Workup f->end

Sources

Technical Support Center: Optimizing Cereblon Binding Assays with 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

Overview

The compound 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chlorinated lenalidomide analog that serves as a high-affinity ligand for the cereblon (CRBN) component of the CRL4^CRBN E3 ubiquitin ligase complex. It is frequently utilized as the E3-recruiting warhead in Proteolysis Targeting Chimeras (PROTACs) and molecular glues 1. Accurate quantification of its binding affinity—both as a monomeric ligand and within a ternary complex—is critical for targeted protein degradation workflows.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights for optimizing CRBN binding assays (TR-FRET and AlphaScreen) using this specific compound.

Assay Modality Selection & Workflows

When evaluating 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, selecting the appropriate assay modality dictates the reliability of your binding kinetics and ternary complex formation data.

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Ideal for high-throughput competitive binding assays. It measures the displacement of a fluorescent tracer (e.g., Thalidomide-Red) from the CRBN complex by your 5-chloro analog 2. TR-FRET is highly resistant to compound auto-fluorescence and buffer quenching.

  • AlphaScreen / AlphaLISA: Highly sensitive, no-wash bead-based assays optimal for detecting the Target-PROTAC-CRBN ternary complex . However, it requires strict buffer control due to its reliance on singlet oxygen generation 3.

TR_FRET_Workflow A 1. Reagent Prep (CRBN, Tracer, PROTAC) B 2. Dispense (384-well plate) A->B C 3. Incubation (Equilibration) B->C D 4. Signal Detection (TR-FRET Reader) C->D E 5. Data Analysis (IC50 Calculation) D->E

Caption: Workflow for competitive TR-FRET cereblon binding assay.

Troubleshooting Guide & FAQs

Q1: I am observing a sharp drop in target degradation or ternary complex signal at high concentrations of my 5-chloro PROTAC. What is happening? A1: This is a classic manifestation of the "hook effect" (or prozone effect). At excessively high PROTAC concentrations, the stoichiometric balance is disrupted. The PROTAC saturates both the target protein and the CRBN ligase independently, driving the formation of non-productive binary complexes (Target-PROTAC and CRBN-PROTAC) rather than the required ternary complex 4. Resolution: Always run a broad, multi-log concentration gradient (e.g., 0.1 nM to 10 µM) to empirically determine the optimal concentration window (the "bell curve" peak) for productive ternary complex formation.

Hook_Effect Target Target Protein Ternary Productive Ternary Complex (Target-PROTAC-CRBN) Target->Ternary Optimal PROTAC Conc. Binary1 Binary Complex (Target-PROTAC) Target->Binary1 Excess PROTAC CRBN CRBN-DDB1 CRBN->Ternary Optimal PROTAC Conc. Binary2 Binary Complex (CRBN-PROTAC) CRBN->Binary2 Excess PROTAC PROTAC PROTAC (5-Cl Analog) PROTAC->Ternary Optimal PROTAC Conc. PROTAC->Binary1 Excess PROTAC PROTAC->Binary2 Excess PROTAC

Caption: Mechanism of ternary complex formation versus the hook effect at high PROTAC concentrations.

Q2: My AlphaScreen assay for CRBN binding shows unexpectedly low signal-to-background ratios. How can I optimize the buffer? A2: The AlphaScreen chemistry relies on the generation and diffusion of singlet oxygen between donor and acceptor beads. Several common buffer components severely quench this reaction:

  • Culture Media: The presence of RPMI 1640 medium at >1% leads to massive signal reduction. RPMI contains high levels of free biotin (which competes with streptavidin-coated beads) and iron (which quenches singlet oxygen) 3. If cell media must be used, switch to MEM, which lacks these inhibitory components.

  • Additives: Completely avoid sodium azide (NaN₃) and transition metal ions (Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Ni²⁺), as they are potent singlet oxygen quenchers 3.

Q3: The 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione compound is precipitating, or I am losing CRBN activity in my TR-FRET assay. Is this a solubility issue? A3: Yes, structural analogs of lenalidomide and their corresponding PROTACs often suffer from poor aqueous solubility. While it is tempting to increase DMSO to keep the compound in solution, the CRBN-DDB1 complex is highly sensitive to organic solvents. The final DMSO concentration in the assay must not exceed 1.0% 5. Resolution: Prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO, perform serial dilutions in 100% DMSO, and make a final 100-fold dilution directly into the aqueous assay buffer immediately prior to dispensing.

Step-by-Step Methodologies

Protocol A: Competitive TR-FRET CRBN Binding Assay

This self-validating protocol measures the displacement of a fluorescent tracer by your 5-chloro analog to determine its IC₅₀.

  • Buffer Preparation: Prepare 1X Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 0.1% BSA). Do not add DTT, as it can interfere with certain fluorophores.

  • Compound Dilution: Serially dilute 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione in 100% DMSO. Dilute these stocks 1:100 in 1X Assay Buffer to achieve a final 1% DMSO concentration.

  • Protein Addition: Dispense 5 µL of GST-tagged human CRBN-DDB1 complex (final concentration ~10 nM) into a 384-well low-volume white plate 2.

  • Compound Addition: Add 5 µL of the diluted compound to the respective wells.

  • Tracer & Antibody Addition: Prepare a 2X detection mix containing Europium cryptate-labeled anti-GST antibody and Cy5-labeled Thalidomide tracer. Add 10 µL of this mix to all wells 2.

  • Equilibration: Seal the plate and incubate at room temperature for 60 minutes protected from light.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for donor, 665 nm for acceptor). Calculate the 665/615 nm ratio to determine specific binding.

Protocol B: AlphaScreen Ternary Complex Formation Assay

Used to validate that the PROTAC successfully bridges the target protein and CRBN.

  • Complex Assembly: In a 384-well Optiplate, combine 5 µL of purified Target Protein (e.g., His-tagged) and 5 µL of CRBN-DDB1 complex (e.g., FLAG-tagged) in 1X Alpha Buffer.

  • PROTAC Addition: Add 5 µL of the 5-chloro PROTAC at varying concentrations (0.1 nM to 10 µM) to map the hook effect. Incubate for 60 minutes at room temperature.

  • Bead Addition (Low Light): Under subdued lighting (<100 lux), add 5 µL of a bead mix containing Nickel-chelate Donor beads and anti-FLAG Acceptor beads (final concentration 20 µg/mL each) 3.

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Readout: Read the plate on an AlphaScreen-capable reader (Excitation: 680 nm; Emission: 520-620 nm).

Quantitative Data & Assay Tolerances

Summarizing critical quantitative parameters ensures assay reproducibility and prevents artifactual data.

ParameterOptimal Range / RecommendationConsequence of Deviation
DMSO Concentration ≤ 1.0%Protein aggregation; loss of CRBN ubiquitin ligase activity 5.
RPMI 1640 Medium 0% (Substitute with MEM)Severe signal reduction in AlphaScreen due to biotin and iron interference 3.
Sodium Azide (NaN₃) 0%Complete quenching of singlet oxygen in bead-based assays 3.
PROTAC Concentration 0.1 nM – 10 µM (Gradient)"Hook effect" (prozone effect) at high concentrations leading to false negatives 4.
Equilibration Time 60 – 120 minutesIncomplete ternary complex formation; highly variable IC₅₀ calculations.

References

  • Data Sheet PROTAC Optimization Kit for CDK Kinase-Cereblon Binding. BPS Bioscience.[Link]

  • Cereblon Intrachain TR-FRET Assay Kit. BPS Bioscience.[Link]

  • Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions. ACS Publications.[Link]

Sources

Technical Support Center: HPLC Purity Analysis for 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a structural analog of lenalidomide and a potent cereblon (CRBN) modulator, 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione presents unique analytical challenges due to the hydrolytic lability of its glutarimide (piperidine-2,6-dione) ring. This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to ensure scientific integrity in your purity assays.

Method Development Workflow

HPLC_Workflow Start Compound Profiling (Glutarimide Lability) Col Column Selection (C18, 150 x 4.6 mm) Start->Col MP Mobile Phase Setup (pH 3.0 Buffer / MeCN) Col->MP Grad Gradient & Detection (0.8 mL/min, 210 nm) MP->Grad Val Forced Degradation (Self-Validating Purity) Grad->Val Trouble Troubleshooting (Peak Shape Issues) Val->Trouble If Purity Angle > Threshold Trouble->MP Iterative Refinement

HPLC Method Development Workflow for Glutarimide Analogs.

Section 1: Method Development FAQs

Q1: What are the primary chromatographic challenges when analyzing this compound? A1: The compound features a glutarimide ring that is highly susceptible to base-catalyzed hydrolysis and solvolysis. In aqueous solutions with a pH > 6, the glutarimide ring opens, forming degradation products. Maintaining an acidic mobile phase (pH 3.0–3.2) is critical to stabilize the analyte during the run and suppress the ionization of any weak acidic degradants [1].

Q2: Which stationary phase and mobile phase combination provides the best selectivity for purity analysis? A2: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) is recommended. For the mobile phase, a gradient system using an acidic aqueous buffer (such as 10 mM Potassium dihydrogen orthophosphate adjusted to pH 3.0 with orthophosphoric acid) and an organic modifier (Acetonitrile) provides optimal resolution between the main peak and its synthetic impurities[1].

Q3: Why do I see split peaks or unexpected shoulders in my chromatogram when using methanol as the sample diluent? A3: Methanol acts as a strong nucleophile, attacking the imide carbonyl of the glutarimide ring to form a tetrahedral intermediate and subsequent ring-opened degradants. This methanol-assisted ring opening leads to artifactual impurity peaks during analysis [2]. To prevent this, use an acidic diluent (e.g., 0.1% Formic Acid in Acetonitrile/Water) and keep the autosampler chilled at 5°C.

Q4: What detection wavelength is optimal for this compound? A4: The isoindolinone chromophore exhibits strong UV absorbance. A detection wavelength of 210 nm to 240 nm is optimal for capturing both the parent compound and its related impurities. Using a Photodiode Array (PDA) detector is highly recommended to assess peak purity via spectral homogeneity [1] [3].

Section 2: Troubleshooting Guide

Issue: Baseline drift during the gradient run.

  • Causality: High absorbance of the organic modifier at low UV wavelengths (210 nm) or improper degassing.

  • Resolution: Ensure the mobile phase components are properly degassed. Switch from Methanol to HPLC-grade Acetonitrile, which has a lower UV cutoff and flattens the baseline at 210 nm.

Issue: Co-elution of the main peak with a hydrolytic degradation product.

  • Causality: The gradient slope is too steep, causing structurally similar ring-opened degradants to elute alongside the parent compound.

  • Resolution: Adjust the gradient slope. Implement a shallower gradient (e.g., increasing the organic phase by 1-2% per minute instead of 5%) to enhance the resolution of closely eluting impurities.

Section 3: Experimental Protocols

Protocol 1: Self-Validating Forced Degradation Workflow

To ensure the HPLC method is "stability-indicating," researchers must intentionally degrade the compound. This creates a self-validating system: if the PDA detector confirms the parent peak's purity angle is less than the purity threshold despite the presence of adjacent degradants, the method's specificity is definitively proven [1].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 25 mg of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione into a 50 mL volumetric flask. Dissolve in 35 mL of diluent (Acetonitrile:Water 50:50 v/v with 0.1% Formic Acid). Sonicate for 15 minutes at 5°C. Make up the volume.

  • Acidic Stress: Transfer 5 mL of the stock to a flask, add 1 mL of 1N HCl, and heat at 80°C for 2 hours. Neutralize with 1N NaOH before injection.

  • Alkaline Stress: Transfer 5 mL of the stock, add 1 mL of 0.1N NaOH, and incubate at room temperature for 15 minutes. (Note: Glutarimides degrade extremely rapidly in base). Neutralize with 0.1N HCl.

  • Oxidative Stress: Transfer 5 mL of the stock, add 1 mL of 3% H₂O₂, and heat at 60°C for 1 hour.

  • Analysis: Inject 10 µL of each stressed sample into the HPLC system. Use the PDA software to calculate the peak purity angle and mass balance.

Protocol 2: Standard HPLC Execution
  • System Setup: Install a C18 column (150 x 4.6 mm, 3.5 µm). Set the column oven to 27°C and the autosampler to 5°C to prevent on-board degradation.

  • Mobile Phase Preparation:

    • Channel A: 10 mM KH₂PO₄ in Milli-Q water, adjusted to pH 3.0 with orthophosphoric acid.

    • Channel B: Acetonitrile (HPLC Grade).

  • Gradient Execution: Follow the gradient table below at a flow rate of 0.8 mL/min.

  • Detection: Monitor at 210 nm using a PDA detector.

Data Presentation

Table 1: Recommended Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.09010Initial
5.09010Isocratic
25.03565Linear
35.03565Hold
36.09010Linear
45.09010Re-equilibration

Table 2: Expected Forced Degradation Profile

Stress ConditionReagents & ParametersExpected Degradation (%)Primary Mechanism
Acidic 1N HCl, 80°C, 2 hrs15 - 20%Amide hydrolysis
Alkaline 0.1N NaOH, RT, 15 mins> 30%Rapid glutarimide ring opening
Oxidative 3% H₂O₂, 60°C, 1 hr10 - 15%N-oxidation / Hydroxylation
Thermal 105°C, 48 hrs (Solid)< 5%Thermally stable in solid state

References

  • Title: Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage form Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Investigation of the Chemical Stability of Lenalidomide in Methanol/Ethanol Solvents Using RP-HPLC-UV and LC-MS Source: Jordan Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Discovery of a Novel Series of iso-Indolinone-Based Glutarimides as Highly Efficacious and Selective IKZF2 Molecular Glue Degraders Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validation & Comparative

A Comparative Guide to Cereblon E3 Ligase Modulators: Pomalidomide vs. 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of two Cereblon (CRBN) E3 ligase modulators: the clinically approved immunomodulatory drug (IMiD) pomalidomide and its analog, 3-(5-chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to characterize their biological activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of targeted protein degradation, oncology, and immunology.

Introduction to Cereblon E3 Ligase Modulation

The ubiquitin-proteasome system is a fundamental cellular process for protein degradation. E3 ubiquitin ligases are key enzymes that recognize specific substrate proteins and catalyze their ubiquitination, marking them for degradation by the proteasome. The Cullin-RING E3 ligase complex 4 (CRL4) with Cereblon as its substrate receptor (CRL4^CRBN^) is a critical regulator of various cellular processes.

IMiDs, such as pomalidomide, are small molecules that function as "molecular glues." They bind to CRBN and modulate its substrate specificity, inducing the recruitment of "neosubstrates"—proteins not normally targeted by CRBN—to the E3 ligase complex. This leads to the ubiquitination and subsequent degradation of these neosubstrates, resulting in the therapeutic effects of IMiDs.[1][2][3]

Mechanism of Action of Pomalidomide and its Analogs

Pomalidomide and its analogs share a common mechanism of action that involves binding to CRBN and inducing the degradation of specific neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these transcription factors is a key event that leads to both direct anti-proliferative effects in cancer cells, such as multiple myeloma, and immunomodulatory effects, including the activation of T cells and Natural Killer (NK) cells.[4][5]

The core structure of these molecules consists of a glutarimide ring, which is essential for binding to the "tri-tryptophan pocket" of CRBN, and a substituted isoindolinone ring system that plays a crucial role in the recruitment of neosubstrates.[6][7]

Pomalidomide Pomalidomide / Analog CRBN Cereblon (CRBN) Pomalidomide->CRBN Binds to Neosubstrate Neosubstrate (IKZF1/IKZF3) Pomalidomide->Neosubstrate Induces Recruitment of CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Part of CRBN->Neosubstrate Induces Recruitment of Ubiquitination Ubiquitination CRL4->Ubiquitination Catalyzes Neosubstrate->Ubiquitination is Ubiquitinated Proteasome Proteasome Degradation Ubiquitination->Proteasome Leads to Therapeutic_Effects Therapeutic Effects (Anti-cancer, Immunomodulation) Proteasome->Therapeutic_Effects Results in Start Start Prepare_Reagents Prepare Reagents: - Tagged CRBN Complex - Tb-labeled anti-tag Ab - Fluorescent Ligand - Test Compounds Start->Prepare_Reagents Dispense Dispense Reagents into 384-well plate Prepare_Reagents->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Read_Plate Read TR-FRET Signal (665 nm / 620 nm) Incubate->Read_Plate Analyze_Data Analyze Data: Calculate IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Sources

A Comparative Guide to Mass Spectrometry Validation for the Synthesis of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of mass spectrometry-based workflows for the validation of synthesized 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, a substituted piperidine-2,6-dione derivative. Piperidine-2,6-dione motifs are prevalent scaffolds in a variety of bioactive molecules.[1] The rigorous confirmation of the chemical structure and purity of such synthesized compounds is a critical step in drug discovery and development, ensuring data integrity for subsequent biological screening and preclinical evaluation.

Mass spectrometry (MS) is an indispensable analytical tool in this process, prized for its high sensitivity, selectivity, and ability to provide detailed structural information from minute sample quantities.[2][3] This guide will compare and contrast two orthogonal and complementary LC-MS methodologies: High-Resolution Mass Spectrometry (HRMS) for unambiguous molecular formula confirmation and Tandem Mass Spectrometry (MS/MS) for quantitative analysis and structural verification.

The validation of analytical procedures is a regulatory requirement to ensure the reliability and accuracy of test methods.[4] This guide is structured to not only provide step-by-step protocols but also to explain the scientific rationale behind the instrumental choices and experimental design, in alignment with principles outlined in guidelines such as ICH Q2(R2).[5]

The Target Molecule: Physicochemical Profile

Before delving into the analytical methodologies, it is essential to understand the fundamental properties of the target compound.

  • Compound Name: 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

  • Molecular Formula: C₁₃H₁₁ClN₂O₃

  • Appearance: Expected to be a solid.[6]

The precise monoisotopic mass is the cornerstone of high-resolution mass spectrometry analysis.

PropertyValue
Molecular Formula C₁₃H₁₁ClN₂O₃
Average Mass 278.70 g/mol
Monoisotopic Mass 278.04582 g/mol

This data is calculated based on the elemental composition.

The Imperative of Synthesis Validation

In small molecule drug development, analytical chemistry plays a pivotal role in ensuring that the correct compound has been synthesized and is of sufficient purity for testing.[2] The primary goals of MS validation in this context are:

  • Identity Confirmation: To unequivocally confirm that the synthesized molecule has the correct elemental composition and molecular weight.

  • Purity Assessment: To identify and potentially quantify synthesis-related impurities, such as starting materials, by-products, or degradation products.[2]

  • Structural Verification: To ensure the correct connectivity of atoms through characteristic fragmentation patterns, distinguishing it from potential isomers.

Regulatory bodies like the FDA mandate that analytical methods undergo thorough validation to demonstrate their suitability for their intended purpose.[4][7] Key validation parameters include specificity, accuracy, precision, and sensitivity.[4][8]

Visualizing the Core Structure

The chemical structure of the target molecule is fundamental to understanding its expected behavior in a mass spectrometer.

G cluster_synthesis Synthesis Stage cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_validation Data Validation & Reporting Synthesis Crude Synthesized Product Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Synthesis->Dissolution Dilution Serial Dilution for Calibration & QC Samples Dissolution->Dilution Filtration Filter through 0.22 µm syringe filter Dilution->Filtration LC_Separation Liquid Chromatography (Reverse Phase C18) Filtration->LC_Separation MS_Detection Mass Spectrometry Detection (HRMS and/or MS/MS) LC_Separation->MS_Detection Data_Processing Process Data (Integration, Mass Extraction) MS_Detection->Data_Processing Validation Validate against criteria (Mass Accuracy, S/N, Linearity) Data_Processing->Validation Report Generate Certificate of Analysis or Validation Report Validation->Report

Caption: General experimental workflow for MS-based synthesis validation.

Protocol 1: Sample Preparation

The quality of the analytical data is directly dependent on proper sample preparation.

  • Stock Solution Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions from the stock solution to prepare a range of concentrations for linearity assessment (e.g., 1 ng/mL to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the compound, if available, to assess accuracy and precision. [4]4. Filtration: Prior to injection, filter all samples through a 0.22 µm syringe filter to remove particulates that could damage the LC system.

Protocol 2: LC-HRMS (QTOF) Method for Identity Confirmation

This protocol is designed for maximum confidence in molecular formula assignment.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS System: QTOF Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is chosen due to the presence of heteroatoms that are readily protonated.

  • Acquisition Mode: Full Scan MS from m/z 100-500.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Gas Flow: 10 L/min

    • Mass Resolution: >20,000 FWHM

Protocol 3: LC-MS/MS (Triple Quadrupole) Method for Quantification

This protocol is optimized for sensitivity and specificity using MRM.

  • LC System: Same as Protocol 2.

  • MS System: Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ionization Source: ESI, Positive Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Method Development Steps:

    • Precursor Ion Identification: Infuse a dilute solution of the compound (~100 ng/mL) and acquire a full scan spectrum to identify the protonated molecular ion, [M+H]⁺, at m/z 279.05.

    • Fragmentation Optimization: Perform a product ion scan on the precursor ion (m/z 279.05). Vary the collision energy (e.g., 10-40 eV) to find the optimal energy that produces stable and abundant fragment ions.

    • MRM Transition Selection: Select at least two specific and intense fragment ions for the MRM method. This redundancy increases confidence in detection and quantification.

Data Analysis and Interpretation

High-Resolution Data: Confirming the Formula

The primary output from the LC-QTOF analysis is a chromatogram and the corresponding high-resolution mass spectrum. For 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, the expected protonated molecular ion [M+H]⁺ has a calculated monoisotopic mass of 279.05365 .

Table 1: Example HRMS Data Analysis

IonCalculated m/z ([M+H]⁺)Observed m/zMass Error (ppm)Inferred Elemental Formula
Target Compound 279.05365279.05311-1.9C₁₃H₁₂ClN₂O₃

Acceptance Criterion: The mass error should typically be less than 5 ppm to confidently assign the elemental formula. [9]The presence of the characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl in an ~3:1 ratio) at m/z 279 and m/z 281 provides further definitive confirmation.

Tandem MS Data: Structural Verification and Quantification

The power of MS/MS lies in creating a characteristic fragmentation "fingerprint" for the molecule. [2][9]Based on the structure, several fragmentation pathways are plausible.

fragmentation Parent [M+H]⁺ m/z 279.05 Frag1 Fragment A m/z 182.01 (Loss of C₅H₅NO₂) Parent->Frag1 - C₅H₅NO₂ Frag3 Fragment C m/z 128.06 (Piperidine-2,6-dione moiety) Parent->Frag3 - C₈H₄ClNO Frag2 Fragment B m/z 154.02 (Loss of C₅H₅NO₂ + CO) Frag1->Frag2 - CO

Caption: Proposed MS/MS fragmentation pathway for the target compound.

Table 2: Key MRM Transitions for Quantification

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Proposed Fragment Identity
Quantifier 279.05182.015-Chloro-isoindolinone moiety
Qualifier 279.05154.025-Chloro-isoindolinone after loss of CO

The "Quantifier" is the most intense and reproducible fragment used for calculating the concentration, while the "Qualifier" is used for identity confirmation. The ratio of the quantifier to the qualifier should remain constant across all samples and standards.

Performance Comparison: HRMS vs. MS/MS

ParameterLC-QTOF (HRMS) ApproachLC-MS/MS (QqQ) ApproachField-Proven Insight
Specificity High. Relies on high mass accuracy to resolve interferences.Very High. Specificity is conferred by both the precursor mass and the unique fragment mass (MRM). [8]MS/MS is superior for complex matrices where isobaric interferences (compounds with the same nominal mass) are likely.
Primary Use Identity ConfirmationQuantification & PurityUse HRMS for definitive structural proof of the final product. Use MS/MS for routine purity checks and impurity quantification.
Sensitivity (LLOQ) Moderate (e.g., ~1-5 ng/mL)Excellent (e.g., <0.1 ng/mL)For trace-level impurity analysis, the sensitivity of a triple quadrupole operating in MRM mode is unmatched. [2]
Quantitative Capability Good, but with a more limited linear dynamic range.Gold standard. Wide linear dynamic range (often >4 orders of magnitude). [10]Linearity, accuracy, and precision must be formally validated for quantitative methods as per regulatory guidelines. [11][12]

Conclusion

Both high-resolution MS and tandem MS are powerful and complementary techniques for validating the synthesis of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

  • For initial synthesis confirmation , an LC-QTOF (HRMS) method is the preferred choice. It provides an unparalleled level of confidence in the elemental composition and identity of the target molecule through high mass accuracy.

  • For routine quality control, purity assessment, and the quantification of low-level impurities , an LC-MS/MS (Triple Quadrupole) method is superior due to its exceptional sensitivity and specificity derived from MRM analysis.

A comprehensive validation strategy should ideally leverage both approaches. HRMS provides the definitive, initial proof of structure, while MS/MS provides the robust, sensitive, and high-throughput method required for ongoing quality assessment in a drug development pipeline. This dual approach ensures the highest level of scientific integrity and regulatory compliance.

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health (PMC). [Link]

  • Quantitative mass spectrometry-based assay development and validation: from small molecules to proteins. PubMed. [Link]

  • Small molecule analysis using MS. Bioanalysis Zone. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. American Society for Clinical Pharmacology & Therapeutics. [Link]

  • 3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione hydrochloride. PubChem. [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. National Institutes of Health (PMC). [Link]

  • A proposed MS/MS fragmentation pattern of BPD. ResearchGate. [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews (IJRAR). [Link]

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Comparative toxicity of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione in cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity and Efficacy Guide: 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione in Oncology Cell Lines

Executive Summary

The development of immunomodulatory imide drugs (IMiDs) has fundamentally shifted the treatment landscape for hematological malignancies and solid tumors. While first-generation IMiDs like thalidomide and lenalidomide established the clinical utility of cereblon (CRBN) modulation, their off-target toxicities necessitate the development of highly specific novel analogs.

This technical guide evaluates the comparative toxicity and in vitro efficacy of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 1416990-11-8), a structurally distinct lenalidomide derivative featuring a 5-chloro substitution on the isoindolinone ring1[1]. By benchmarking its performance against thalidomide and positional isomers across hepatic (HepG-2), prostate (PC3), and breast (MCF-7) cancer cell lines, we provide a self-validating framework for researchers optimizing IMiD scaffolds.

Mechanistic Paradigm: The Role of Halogenation in CRBN Modulation

The core mechanism of action for 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione relies on its interaction with the CRBN-CRL4 ubiquitin ligase complex 2[2]. The glutarimide ring binds the tri-tryptophan pocket of CRBN, while the modified isoindolinone ring projects into the solvent-exposed region, altering the recruitment surface for neosubstrates such as the IKAROS family zinc finger proteins (IKZF1, IKZF2, and IKZF3)1[1].

The introduction of a highly electronegative chlorine atom at the 5-position alters the steric and electronic landscape of the molecule. This modification influences the degradation kinetics of proinflammatory cytokines (e.g., TNF-α) and modulates the compound's direct cytotoxic profile compared to unsubstituted analogs3[3].

CRBN_Pathway IMiD 3-(5-Chloro-1-oxoisoindolin-2-yl) piperidine-2,6-dione CRBN Cereblon (CRBN) Receptor IMiD->CRBN Binds CRL4 CRL4 Ubiquitin Ligase Complex CRBN->CRL4 Activates IKZF IKZF1 / IKZF3 Transcription Factors CRL4->IKZF Recruits Neosubstrates Ub Polyubiquitination IKZF->Ub Targeted for Degradation Proteasomal Degradation (Reduced Toxicity) Ub->Degradation Leads to

Fig 1. CRBN-CRL4 ubiquitination pathway modulated by the 5-chloro analog.

Comparative Toxicity Profiles in Solid Tumor Cell Lines

To objectively assess the therapeutic window of the 5-chloro analog, its antiproliferative activity was compared against the 8-chloro positional isomer and the parent compound, thalidomide. The data demonstrates that halogen positioning is a critical determinant of cytotoxicity.

Table 1: Comparative IC50 Values (μM) Across Human Cancer Cell Lines

CompoundHepG-2 IC50 (μM)PC3 IC50 (μM)MCF-7 IC50 (μM)
3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione 18.90 ± 1.432.86 ± 2.337.95 ± 2.5
8-Chloro Positional Isomer 39.76 ± 2.660.29 ± 3.649.70 ± 2.9
Thalidomide (Reference) 11.26 ± 0.5414.58 ± 0.5716.87 ± 0.7

Data synthesized from 4[4] and 3[3].

Data Synthesis & SAR Insights: The 5-chloro derivative exhibits moderate cytotoxicity, being approximately 2-fold more potent than its 8-chloro counterpart across all tested cell lines 4[4]. However, it remains slightly less directly cytotoxic than unsubstituted thalidomide3[3]. This attenuation in broad-spectrum cytotoxicity is highly desirable in immunomodulatory drug design; it suggests a shift from generalized cell death to targeted immunomodulation (e.g., specific IKZF2 degradation), thereby potentially widening the therapeutic index and reducing off-target tissue damage 1[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols incorporate internal validation checkpoints to map the toxicity and efficacy of IMiD analogs.

Protocol A: High-Throughput Cell Viability (MTT) Workflow

Objective: Determine the IC50 of IMiD analogs with a high signal-to-noise ratio.

  • Cell Seeding : Seed HepG-2, PC3, and MCF-7 cells at a density of 5×103 cells/well in 96-well plates using phenol red-free DMEM supplemented with 10% FBS.

    • Causality Checkpoint: Phenol red is explicitly omitted because its absorbance spectrum overlaps with the formazan product at 570 nm, which would artificially inflate viability readings.

  • Compound Treatment : After 24h of adherence, treat cells with serial dilutions of the 5-chloro analog (0.1 μM to 100 μM) dissolved in DMSO.

    • Validation Control: Maintain a final DMSO concentration of ≤0.1% in all wells, including the vehicle control, to rule out solvent-induced cytotoxicity.

  • Incubation : Incubate for 48 hours at 37°C in a 5% CO2​ humidified atmosphere.

  • MTT Addition : Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality Checkpoint: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Reading : Remove media, dissolve crystals in 100 μL of acidified isopropanol (0.04 N HCl), and read absorbance at 570 nm (reference wavelength 630 nm).

    • Validation Control: Subtracting the 630 nm reference reading corrects for cellular debris and plate imperfections, ensuring the optical density strictly reflects formazan concentration.

Experimental_Workflow Seed Seed HepG-2, PC3, MCF-7 (96-well plates) Treat Treat with 5-Chloro Analog (0.1 - 100 µM) Seed->Treat Incubate Incubate 48h (37°C, 5% CO2) Treat->Incubate MTT MTT Viability Assay (Absorbance 570nm) Incubate->MTT ELISA ELISA (TNF-α, NF-κB) Mechanistic Validation Incubate->ELISA Data IC50 Calculation & Toxicity Profiling MTT->Data ELISA->Data

Fig 2. Self-validating experimental workflow for compound toxicity and efficacy profiling.

Protocol B: Mechanistic Validation via TNF-α ELISA

Objective: Confirm that the observed toxicity profile correlates with immunomodulatory efficacy.

  • Supernatant Collection : Post-48h treatment of HepG-2 cells with the IC50 concentration of the 5-chloro analog, centrifuge the culture plates at 1,000 x g for 5 minutes to pellet debris.

  • Capture & Detection : Transfer supernatants to a pre-coated anti-TNF-α microplate. Incubate for 2 hours, wash 3x with PBST, and add a biotinylated detection antibody.

  • Quantification : Add Streptavidin-HRP and TMB substrate. Stop the reaction with H2​SO4​ and read at 450 nm.

    • Causality Checkpoint: The degree of TNF-α suppression serves as a proxy for CRBN engagement. Analogs with lower direct cytotoxicity but high TNF-α suppression indicate successful uncoupling of immunomodulation from general toxicity5[5].

References

  • EvitaChem. "3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione - EvitaChem." EvitaChem. 1

  • Kotb, A. R., et al. "Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC." National Institutes of Health (NIH).4

  • Kotb, A. R., et al. "Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - RSC Publishing." RSC Advances. 3

  • Kotb, A. R., et al. "Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC (Mechanistic Validation)." National Institutes of Health (NIH). 5

  • Chemsrc. "Lenalidomide-d5 | CAS#:1227162-34-6 | Chemsrc." Chemsrc. 2

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

As targeted protein degradation (TPD) technologies advance, the synthesis and application of Cereblon (CRBN) E3 ligase modulators—such as PROTACs and molecular glues—have become central to modern drug discovery. 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a highly potent building block in this space. However, its structural homology to known teratogens demands rigorous, specialized operational and disposal plans.

This guide provides step-by-step, self-validating protocols to ensure laboratory safety, regulatory compliance, and environmental protection.

Part 1: Chemical Profile & Hazard Causality

To safely handle a chemical, one must understand the mechanistic causality behind its hazards. This compound features a glutarimide moiety (piperidine-2,6-dione) linked to a chlorinated isoindolinone ring, making it a direct structural analog of lenalidomide and thalidomide .

The Mechanistic Hazard (Teratogenicity): Like lenalidomide, this compound binds to CRBN, the substrate receptor of the CRL4 E3 ubiquitin ligase complex. This binding alters CRBN's substrate specificity, leading to the rapid ubiquitination and proteasomal degradation of transcription factors such as Ikaros (IKZF1), Aiolos (IKZF3), and critically, SALL4 . The degradation of SALL4 is the primary mechanistic driver of thalidomide-induced teratogenicity (phocomelia and severe limb deformities) . Consequently, this compound must be handled as a potent developmental toxicant.

The Environmental Hazard (Halogens): The presence of a chlorine atom at the 5-position dictates specific environmental disposal requirements. Improper combustion of chlorinated organic compounds can lead to the generation of highly toxic dioxins and furans. Therefore, standard biological autoclaving is strictly prohibited.

Quantitative Data & Operational Impact
PropertyValueOperational / Disposal Impact
CAS Number 1416990-11-8Must be explicitly listed on hazardous waste manifests.
Molecular Formula C₁₃H₁₁ClN₂O₃Contains Chlorine (Cl); mandates routing to the halogenated waste stream.
Molecular Weight 278.69 g/mol Fine powder morphology significantly increases aerosolization and inhalation risk.
Biological Target Cereblon (CRBN)High biological potency; requires cytotoxic/antineoplastic waste segregation .

Part 2: Operational Safety Controls

Before any disposal occurs, the operational setup must be secured to prevent exposure. Do not simply rely on standard lab practices; implement the following engineering and personal protective equipment (PPE) controls.

  • Engineering Controls: All weighing, transferring, and solubilization of the dry powder must be performed within a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Never handle the dry powder on an open bench.

  • Personal Protective Equipment (PPE):

    • Double Gloving: Wear two pairs of disposable nitrile gloves. If the outer glove becomes contaminated, remove and replace it immediately inside the hood.

    • Body Protection: Wear a closed-front, disposable laboratory gown (standard woven cotton lab coats can trap toxic dust and are insufficient).

    • Eye Protection: Chemical safety goggles (not standard safety glasses) are required to prevent conjunctival exposure to airborne particulates.

    • Respiratory Protection: If a fume hood is compromised or unavailable during a spill, an N95 or P100 particulate respirator is mandatory.

Part 3: Step-by-Step Disposal Workflows

Every protocol below is designed as a self-validating system: each step inherently verifies the containment of the previous step, ensuring zero environmental release.

Protocol A: Solid Waste Disposal (Powder, Vials, and PPE)

Applies to empty API vials, contaminated weighing paper, pipette tips, and used PPE.

  • Primary Segregation: Place all solid waste into a puncture-resistant, sealable hazardous waste container while still inside the fume hood.

  • Secondary Containment (Double-Bagging): Transfer the primary container into a heavy-duty, distinctly colored cytotoxic/hazardous waste bag.

  • Regulatory Labeling: Label the outer bag explicitly: "Hazardous Chemical Waste: Suspected Teratogen / CRBN Binder (Contains Halogens)."

  • Final Routing: Route the sealed waste exclusively for high-temperature chemical incineration at an EPA/RCRA-approved facility equipped with exhaust scrubbers . Do not autoclave. Autoclaving at 121°C will not destroy the compound and may cause dangerous volatilization.

Protocol B: Liquid Waste Disposal (DMSO/DMF Solutions)

Applies to in vitro assay waste and stock solutions.

  • Solvent Classification: Although the primary solvent (e.g., DMSO) may be non-halogenated, the solute contains a chlorine atom. To prevent dioxin formation during disposal, the entire solution must be routed to the Halogenated Organic Waste stream.

  • Transfer Mechanism: Use a dedicated, sealed funnel system to transfer liquid waste into a compatible High-Density Polyethylene (HDPE) carboy.

  • Storage & Containment: Keep the waste carboy in secondary containment within a ventilated flammable storage cabinet. Ensure the cap is tightly sealed immediately after each transfer to prevent vapor release.

Protocol C: Emergency Spill Response

Applies to accidental drops of powder or liquid outside of primary containment.

  • Immediate Isolation: Evacuate personnel from the immediate area. Do not attempt to sweep dry powder , as the mechanical action will aerosolize the teratogen.

  • PPE Upgrade: Don a P100 respirator, double nitrile gloves, and a chemical-resistant suit before re-entering the spill zone.

  • Wet-Wiping Technique: Gently cover the spilled powder with absorbent pads. Carefully pour a wetting agent (e.g., 70% ethanol or water mixed with a surfactant) over the pads to trap the dust into a wet slurry.

  • Collection: Fold the absorbent pads inward to contain the spill, place them into a hazardous waste bag, and seal it immediately.

  • Decontamination: Wash the affected surface twice with a high-pH detergent solution, followed by a distilled water rinse. Dispose of all cleanup materials via Protocol A.

Part 4: Waste Routing Visualization

WasteRouting Start Waste Generation: 3-(5-Chloro-1-oxoisoindolin-2-yl) piperidine-2,6-dione Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (DMSO/DMF Solutions) Start->Liquid Spill Accidental Spill (Powder/Liquid) Start->Spill Solid_Action Double-Bag in Cytotoxic Waste Bin Solid->Solid_Action Liquid_Action Transfer to Halogenated Organic Waste Carboy Liquid->Liquid_Action Spill_Action Wet-Wipe Protocol (Do Not Sweep Dry) Spill->Spill_Action Incineration High-Temperature Incineration (EPA/RCRA Compliant) Solid_Action->Incineration Liquid_Action->Incineration Spill_Action->Incineration

Workflow for the segregation and disposal of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

References

  • Cipla USA. "Lenalidomide Capsules Safety Data Sheet (SDS) - Disposal Considerations." Cipla USA.[Link]

  • ASHP. "Assessment of Risk for Hazardous Drugs." American Society of Health-System Pharmacists. [Link]

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